Product packaging for Atranorin(Cat. No.:CAS No. 479-20-9)

Atranorin

Numéro de catalogue: B1665829
Numéro CAS: 479-20-9
Poids moléculaire: 374.3 g/mol
Clé InChI: YLOYKYXNDHOHHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Atranorin is a carbonyl compound.
This compound has been reported in Stereocaulon curtatum, Stereocaulon nanodes, and other organisms with data available.
RN given refers to parent cpd;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O8 B1665829 Atranorin CAS No. 479-20-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source PubChem
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InChI

InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLOYKYXNDHOHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10197319
Record name Atranorin
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Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

479-20-9
Record name Atranorin
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Record name Atranorin
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Record name Atranorin
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Record name 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
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Record name ATRANORIN
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Foundational & Exploratory

Unraveling the Genetic Blueprint of Atranorin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin, a widely distributed lichen secondary metabolite, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the genetic and enzymatic machinery responsible for its production is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, focusing on the core genes, their functions, and the experimental methodologies used to elucidate this complex process. The information presented herein is primarily based on the foundational research that identified and characterized the this compound biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a syntenic gene cluster containing four core genes, which have been designated atr1, atr2, atr3, and atr4.[1] These genes encode the requisite enzymatic machinery for the construction of the this compound molecule from basic metabolic precursors. The identification of this BGC was a significant breakthrough, achieved through comparative genomics of this compound-producing and non-producing lichen-forming fungi, followed by functional validation via heterologous expression.[1][2]

GeneEncoded Enzyme/ProteinProposed Function in Pathway
atr1 Non-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial condensation of acyl-CoA precursors and the dimerization of two 3-methylorsellinic acid (3MOA) units to form the depside backbone, 4-O-demethylbarbatic acid.[2][3]
atr2 Cytochrome P450 MonooxygenasePerforms a hydroxylation reaction on an intermediate, a key step in the modification of the depside core.[1]
atr3 O-methyltransferase (OMT)Catalyzes the methylation of a carboxyl group on the depside intermediate.[1][2]
atr4 Transporter ProteinBelieved to be involved in the transport of this compound or its intermediates.[1]

The this compound Biosynthesis Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The process is initiated by the non-reducing polyketide synthase, Atr1, which synthesizes and dimerizes two units of 3-methylorsellinic acid to form the initial depside, 4-O-demethylbarbatic acid.[2][3] Subsequent tailoring enzymes, Atr2 and Atr3, modify this scaffold through hydroxylation and methylation to yield the final this compound product.

Atranorin_Biosynthesis AcCoA Acetyl-CoA + Malonyl-CoA Atr1 atr1 (PKS) AcCoA->Atr1 Demethylbarbatic_acid 4-O-demethylbarbatic acid Atr3_1 atr3 (OMT) Demethylbarbatic_acid->Atr3_1 Atr2_1 atr2 (P450) Demethylbarbatic_acid->Atr2_1 Proatranorin_I Prothis compound I Atr2_2 atr2 (P450) Proatranorin_I->Atr2_2 Proatranorin_III Prothis compound III Atr3_2 atr3 (OMT) Proatranorin_III->Atr3_2 This compound This compound Atr1->Demethylbarbatic_acid Atr3_1->Proatranorin_I Atr2_1->Proatranorin_III Atr2_2->this compound Atr3_2->this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable absence of detailed quantitative data in the published literature regarding the this compound biosynthesis pathway. While the functional roles of the core enzymes have been demonstrated through heterologous expression and analysis of the resulting metabolites, comprehensive enzymatic characterization is still lacking. As such, tables of quantitative data, such as enzyme kinetics (e.g., Km, Vmax, kcat), specific activity, and detailed gene expression analyses (e.g., qPCR with fold-change values under varying conditions), are not yet available. Future research will be crucial to populate these data gaps and provide a more quantitative understanding of the pathway's regulation and efficiency.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway heavily relied on the heterologous expression of the identified genes in a fungal host. The following sections provide a detailed overview of the key experimental protocols employed in this research.

Heterologous Expression Host and Vector Construction

The plant-pathogenic fungus Ascochyta rabiei was utilized as the heterologous expression host.[2] This choice was pivotal, as previous attempts using more common hosts like Aspergillus nidulans and Aspergillus oryzae were unsuccessful.[2] A "clean host" strain of A. rabiei, with its native solanapyrone biosynthesis gene cluster removed, was used to minimize background secondary metabolite production.[2]

Expression vectors were constructed to carry the individual this compound biosynthesis genes (atr1, atr2, and atr3). The genes were cloned from the genomic DNA of Stereocaulon alpinum.[2] These vectors were designed for integration into the A. rabiei genome and contained appropriate promoters and selection markers (e.g., nourseothricin resistance).[2]

Experimental_Workflow Lichen_gDNA Lichen Genomic DNA (Stereocaulon alpinum) Gene_Cloning Gene Cloning (atr1, atr2, atr3) Lichen_gDNA->Gene_Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Transformation Fungal Transformation Vector_Construction->Transformation Host_Strain Ascochyta rabiei 'Clean Host' Strain Host_Strain->Transformation Selection Selection of Transformants (Nourseothricin) Transformation->Selection Culturing Culturing of Transformed Strains Selection->Culturing Metabolite_Extraction Metabolite Extraction Culturing->Metabolite_Extraction Analysis HPLC & LC-MS/MS Analysis Metabolite_Extraction->Analysis

Workflow for heterologous expression of this compound genes.
Fungal Transformation

The constructed expression plasmids were introduced into the "clean host" strain of A. rabiei. Putative transformants were selected on a suitable medium, such as potato dextrose agar (PDA), containing the appropriate selection agent (e.g., 100 µg/ml of nourseothricin sulfate).[2] Resistant transformants were then subcultured for further analysis.

Gene Expression Analysis

To confirm the successful expression and correct processing of the introduced genes, Reverse Transcription-PCR (RT-PCR) was performed. Total RNA was extracted from the transformed fungal strains and reverse transcribed into cDNA. PCR was then carried out using primers designed to amplify specific regions of the target gene's transcript, including regions spanning introns to verify correct splicing.[2]

Metabolite Extraction and Analysis

The transformed fungal strains were cultured in a suitable liquid or solid medium to allow for the production of secondary metabolites. After a sufficient incubation period, the fungal mycelium and culture medium were harvested. The metabolites were typically extracted using an organic solvent, such as acetone.

The crude extracts were then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the produced compounds.[2][4] The identification of this compound and its biosynthetic intermediates was confirmed by comparing their retention times and mass spectra with those of authentic standards and database entries.[2]

Conclusion and Future Perspectives

The identification and functional characterization of the this compound biosynthetic gene cluster represent a significant advancement in the field of lichen biochemistry and natural product biosynthesis. The established heterologous expression system in Ascochyta rabiei provides a valuable platform for further investigation and for the potential biotechnological production of this compound and its derivatives.

Future research should focus on several key areas. A top priority is the detailed biochemical characterization of the Atr enzymes to determine their kinetic parameters and substrate specificities. Quantitative gene expression studies under various environmental and developmental conditions will provide insights into the regulation of the this compound BGC. Furthermore, exploring the functional roles of the transporter protein, Atr4, will complete our understanding of this important biosynthetic pathway. These future endeavors will be instrumental in unlocking the full potential of this compound for pharmaceutical and other applications.

References

Atranorin: A Comprehensive Technical Guide to its Natural Sources and Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin, a β-orcinol meta-depside, is one of the most prevalent secondary metabolites found in lichens.[1][2] This cortical substance plays a significant role in protecting lichens from various environmental stressors, including UV radiation and herbivory.[3][4] Its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, have garnered considerable interest within the scientific and pharmaceutical communities, positioning it as a promising natural compound for drug development.[5][6][7] This technical guide provides an in-depth overview of the natural sources of this compound, the inherent variability in its concentration, and the detailed experimental protocols for its extraction and quantification.

Natural Sources and Quantitative Variability of this compound

This compound is widely distributed across numerous lichen genera. Its concentration, however, can vary significantly depending on the lichen species, geographical location, and environmental conditions.[8] The following tables summarize the reported quantitative data for this compound content in various lichen species.

Table 1: this compound Content in Various Lichen Species

Lichen SpeciesExtraction SolventAnalytical MethodThis compound Content (% of Extract)This compound Content (mg/g of dried thallus)Reference
Evernia prunastriHexaneHPLC61.04%-[9]
Stereocaulon graminosumEthyl acetateHPTLC Densitometry-0.065 mg/g[10]
Stereocaulon verruculigerumEthyl acetateHPTLC Densitometry-0.023 mg/g[10]
Stereocaulon alpinum-HPLC-12.49 ± 0.41 mg/g[11]
Parmotrema melanothrixAcetone-2%-[12]

Table 2: Factors Influencing this compound Variability

FactorEffect on this compound ConcentrationLichen Species StudiedReference
UV Radiation Increased concentration with higher UV-A exposureCladonia rangiferina[13]
Altitude Concentrations can differ with altitudeGeneral observation[8]
Season Concentrations can fluctuate seasonallyGeneral observation[1]
Habitat Can vary with habitatGeneral observation[1]
Substrate Quantitative variations observed on different substratesParmotrema tinctorum[14]

Biosynthesis of this compound

This compound is a polyketide-derived natural product.[3][4] Its biosynthesis originates from the acetyl-polymalonyl pathway.[2] Recent studies have successfully identified the polyketide synthase (PKS) gene cluster responsible for this compound production.[3][4][15][16] The key biosynthetic gene, atr1, encodes a non-reducing polyketide synthase that catalyzes the formation of the precursor, 4-O-demethylbarbatic acid.[3][15] Subsequent tailoring enzymes are responsible for the final modifications to yield this compound.[3][15]

Atranorin_Biosynthesis Acetyl-CoA Acetyl-CoA Atr1 (NR-PKS) Atr1 (NR-PKS) Acetyl-CoA->Atr1 (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Atr1 (NR-PKS) 4-O-demethylbarbatic acid 4-O-demethylbarbatic acid Atr1 (NR-PKS)->4-O-demethylbarbatic acid Tailoring Enzymes Tailoring Enzymes 4-O-demethylbarbatic acid->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Lichen Sample Lichen Sample Grinding Grinding Lichen Sample->Grinding Solvent Extraction Solvent Extraction (Acetone/Acetonitrile) Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract Crude Extract_ref Crude Extract TLC TLC (Preliminary ID) Crude Extract_ref->TLC HPLC HPLC (Quantification) Crude Extract_ref->HPLC HPLC_ref HPLC Data Analysis Data Analysis HPLC_ref->Data Analysis Calibration Curve Calibration Curve Calibration Curve->Data Analysis This compound Concentration This compound Concentration Data Analysis->this compound Concentration

References

A Technical Guide to the Role of Atranorin in Lichen Symbiosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Atranorin, a β-orcinol depside, is one of the most common secondary metabolites found in the cortex of lichens. Produced by the mycobiont (the fungal partner), this compound plays a crucial and multifaceted role in the success of the lichen symbiosis. Its functions range from photoprotection of the photosynthesizing photobiont to regulating the symbiotic relationship and defending against biotic and abiotic stresses. This technical guide provides an in-depth examination of the biosynthesis of this compound, its diverse biological activities, and its integral role in the symbiotic interplay between the fungus and the alga/cyanobacterium. The guide includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its biochemical pathway and functional roles.

Biosynthesis of this compound

This compound is a product of the polyketide biosynthetic pathway within the mycobiont.[1] The genetic basis for its synthesis has been identified as a highly conserved gene cluster. Heterologous expression studies have successfully reconstructed the pathway, identifying the key enzymes involved.[2][3][4] The core of the pathway is a non-reducing polyketide synthase (NR-PKS), designated Atr1, which catalyzes the formation of the precursor compound, 4-O-demethylbarbatic acid.[3] Subsequent tailoring enzymes, including a methyltransferase (Atr2) and an esterase or a related hydrolase (Atr3), are responsible for the final modifications that yield this compound.[5]

The biosynthetic process begins with the condensation of acetyl-CoA and malonyl-CoA units by the Atr1 enzyme to form 3-methylorsellinic acid (3MOA) moieties.[6] Atr1 exhibits an intermolecular cross-linking activity, forming the depside bond characteristic of this compound.[3]

Atranorin_Biosynthesis Figure 1: Proposed Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Atr1 (PKS) AcetylCoA->PKS Polyketide Synthesis Precursor 4-O-demethylbarbatic acid PKS->Precursor Methyltransferase Atr2 (Methyltransferase) Precursor->Methyltransferase O-methylation Intermediate Haemmatommic Acid Methyltransferase->Intermediate Esterase Atr3 (Esterase/Hydrolase) Intermediate->Esterase Esterification This compound This compound Esterase->this compound

Caption: Figure 1: Proposed Biosynthetic Pathway of this compound.

Core Functions in Lichen Symbiosis

This compound's primary location in the upper cortex of the lichen thallus positions it perfectly to interact with the external environment and mediate the relationship with the internal photobiont layer.

Photoprotection

One of the most well-documented roles of this compound is protecting the photosynthetic partner from harmful UV radiation.[7][8] As a phenolic compound, this compound effectively absorbs UV-B and UV-A radiation, functioning as a stable chemical filter that prevents damage to the photobiont's photosynthetic machinery.[9][10] Studies have shown that the concentration of this compound increases in lichens exposed to higher intensities of UV light, underscoring its photoprotective function.[10][11] This screening capability is vital for lichens, which often inhabit exposed environments with high solar radiation.

Regulation of the Photobiont

Beyond protection, this compound appears to function as an allelochemical, allowing the mycobiont to regulate the growth and metabolism of the photobiont.[12] In vitro studies have demonstrated that this compound can have a strong phytotoxic effect on the common lichen photobiont Trebouxia erici. At high concentrations, it decreases photobiont cell growth, reduces chlorophyll a content, and induces the formation of reactive oxygen species (ROS) like hydrogen peroxide and superoxide.[12][13] This suggests that the mycobiont may use this compound to control the population of its algal partner, ensuring a balanced and sustainable symbiosis.

Antimicrobial and Defensive Roles

This compound exhibits a broad spectrum of biological activities, including antimicrobial properties that help protect the lichen thallus from pathogenic fungi and bacteria.[14][15][16] This contributes to the overall fitness and longevity of the symbiotic organism. It also serves as a defense against herbivory.[3][6]

Symbiotic_Roles Figure 2: Multifaceted Roles of this compound in Symbiosis cluster_lichen Lichen Thallus Mycobiont Mycobiont (Fungus) Photobiont Photobiont (Alga) Mycobiont->Photobiont provides shelter This compound This compound (in Cortex) Mycobiont->this compound produces Photobiont->Mycobiont provides nutrients (photosynthesis) This compound->Photobiont Regulates Growth (Allelopathy) Pathogens Pathogens / Herbivores This compound->Pathogens deters UV_Radiation UV Radiation UV_Radiation->this compound blocks

Caption: Figure 2: Multifaceted Roles of this compound in Symbiosis.

Quantitative Data Summary

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key findings relevant to its function and potential applications.

Table 1: Antioxidant Activity of this compound

Assay Type Target Result (IC50 / Activity) Reference
DPPH Radical Scavenging DPPH Radical IC50: 39.31 µM [17]
Ferric Reducing Potential Fe³⁺ IC50: 33.79 µM [18]
Superoxide Radical Scavenging Superoxide Anion IC50: 169.65 µg/mL [19]
TRAP/TAR Assay Peroxyl Radicals Dose-dependent activity (0.1-100 µg/mL) [20]

| Nitric Oxide Scavenging | NO Radical | Pro-oxidant at high concentrations |[21] |

Table 2: Anti-inflammatory and Cytotoxic Activity of this compound

Assay Type Target Result (IC50 / Activity) Reference
Anti-inflammatory Leukotriene B4 Biosynthesis IC50: 6.0 ± 0.4 µM [19]
Anti-inflammatory Cyclooxygenases (COX-1, COX-2) Active at 45 µM [19]
Cytotoxicity Breast Cancer (T47D MB-231) IC50: 5.36 ± 0.85 µM [22]
Cytotoxicity Breast Cancer (MCF-7) IC50: 7.55 ± 1.2 µM [22]

| Cytotoxicity | Human Lung Cancer (A549) | Inhibited migration at 10 µg/mL |[22] |

Table 3: Effects of this compound on the Photobiont Trebouxia erici

Parameter Concentration Effect Reference
Cell Growth 0.1 mg/disk Strong decrease [12]
Chlorophyll a Content 0.1 mg/disk Decreased [12]
Chlorophyll Fluorescence 0.1 mg/disk Decreased [12]
Phaeophytinization 0.1 mg/disk Increased [12]

| Reactive Oxygen Species | 0.1 mg/disk | Induced H₂O₂ and superoxide |[12] |

Experimental Protocols and Methodologies

Reproducible research relies on detailed methodologies. This section outlines standard protocols for the extraction, quantification, and functional assessment of this compound.

Experimental_Workflow Figure 3: General Workflow for this compound Analysis cluster_assays Examples of Bioassays Start Lichen Thallus Collection Extraction Solvent Extraction (Acetonitrile/Acetone) Start->Extraction Purification Purification (optional) (e.g., TLC, Column Chrom.) Extraction->Purification Quantification Quantification (HPLC / qHNMR) Extraction->Quantification Crude Extract Purification->Quantification Bioassays Biological Activity Assays Purification->Bioassays Data Data Analysis & Interpretation Quantification->Data Bioassays->Data Antioxidant Antioxidant Antimicrobial Antimicrobial Photobiont Photobiont Phytotoxicity

Caption: Figure 3: General Workflow for this compound Analysis.

Protocol 1: Extraction and Quantification of this compound from Lichen Thalli
  • Sample Preparation : Air-dry collected lichen thalli at room temperature (23-26°C) for 48 hours. Homogenize the dried material to a fine powder, optionally using liquid nitrogen to make it brittle.[22]

  • Extraction : Macerate a known weight (e.g., 10 g) of the powdered lichen material in a suitable solvent. Acetonitrile or acetone are recommended as they provide the highest stability for this compound.[7][23] Avoid methanol and ethanol, which can cause transesterification, and strong acids or bases, which cause degradation.[23][24] Perform the extraction at room temperature for several hours or via Soxhlet extraction.

  • Filtration and Concentration : Filter the extract to remove solid lichen material. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Quantification by HPLC :

    • System : A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

    • Mobile Phase : A gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile (containing 0.1% trifluoroacetic acid). A typical gradient starts at 60% acetonitrile and increases to 100% over 7-10 minutes.[7]

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor the eluent at a wavelength of 272 nm.[7]

    • Quantification : Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the lichen extract by comparing its peak area to the standard curve.

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)
  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the this compound extract or pure this compound in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (methanol).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[17][18]

Protocol 3: Photobiont Phytotoxicity Assay
  • Culture Preparation : Use an axenic culture of a lichen photobiont, such as Trebouxia erici, grown in a suitable liquid or solid medium (e.g., Bold's Basal Medium).

  • Treatment Application : Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) and apply it to sterile glass fiber disks. Allow the solvent to evaporate completely. A typical dose is 0.1 mg/disk.[12] Control disks should be treated with the solvent only.

  • Inoculation : Place the treated disks on the surface of the solid growth medium. Inoculate the disks with a standardized suspension of the photobiont cells.

  • Incubation : Incubate the cultures under controlled conditions (e.g., 12:12 light:dark cycle, 20°C) for a period of 14-21 days.

  • Assessment of Phytotoxicity :

    • Growth : Measure the growth of the algal colony, for example, by quantifying the chlorophyll content extracted from the cells.

    • Photosynthetic Health : Assess chlorophyll fluorescence parameters (e.g., Fv/Fm) using a pulse-amplitude modulation (PAM) fluorometer to determine the health of the photosynthetic apparatus.

    • Pigment Analysis : Extract and quantify chlorophyll a and phaeophytin content spectrophotometrically.[12]

    • ROS Production : Use specific fluorescent probes (e.g., DCFH-DA for H₂O₂) to measure the production of reactive oxygen species via fluorometry or microscopy.[12]

Conclusion and Future Directions

This compound is far more than an inert secondary product; it is a dynamic and essential compound that mediates the lichen's interaction with its environment and its symbiotic partner. Its roles as a photoprotectant, a regulator of the photobiont, and a chemical defense agent are critical to the ecological success of many lichen species. For drug development professionals, this compound's diverse and potent biological activities—including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects—make it a compelling lead compound.[16][25] Future research should focus on elucidating the specific molecular targets of this compound to better understand its mechanisms of action, which could pave the way for its therapeutic application in medicine and cosmetology.[26] Furthermore, exploring the regulation of the this compound biosynthetic gene cluster could provide insights into controlling the production of this and other valuable lichen metabolites.

References

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Atranorin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, are prolific producers of unique secondary metabolites. These compounds, often with potent biological activities, represent a vast, largely untapped resource for drug discovery. Atranorin, a β-orcinol depside, is one of the most common cortical substances in lichens, exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the genetic basis of this compound biosynthesis is paramount for harnessing its therapeutic potential through biotechnological approaches. This technical guide provides an in-depth overview of the methodologies and findings related to the identification and characterization of the this compound biosynthetic gene cluster (BGC), offering a roadmap for researchers in the field.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes co-located on the fungal genome, forming a biosynthetic gene cluster. The core of this cluster is a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the initial polyketide backbone. Subsequent modification by tailoring enzymes, such as monooxygenases and methyltransferases, leads to the final complex structure of this compound.

Recent studies, particularly the groundbreaking work on the lichen-forming fungus Stereocaulon alpinum, have successfully identified and functionally characterized the this compound BGC.[1][2][3][4] This cluster, and its key genes, provide the genetic blueprint for this compound production.

Quantitative Data of the this compound BGC from Stereocaulon alpinum

The following table summarizes the key genes within the this compound BGC and their putative functions. This syntenic block of genes is consistently found in this compound-producing lichens.[1][2][4]

Gene NamePutative FunctionGene Size (bp)Protein Size (amino acids)
atr1 Non-reducing polyketide synthase (NR-PKS)7,2422,413
atr2 Cytochrome P450 monooxygenase1,623540
atr3 O-methyltransferase (OMT)1,299432
atr4 Major Facilitator Superfamily (MFS) transporter1,620539

Experimental Workflow for this compound BGC Identification

The identification of the this compound BGC involves a multi-step process that integrates genomics, bioinformatics, and functional genetics. The following diagram illustrates a typical experimental workflow.

experimental_workflow Lichen Lichen Thalli Collection DNA_Extraction Genomic DNA Extraction Lichen->DNA_Extraction Sequencing Whole Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly & Annotation Sequencing->Assembly BGC_Mining BGC Mining (e.g., antiSMASH) Assembly->BGC_Mining Comparative_Genomics Comparative Genomics BGC_Mining->Comparative_Genomics Gene_Cloning Gene Cloning & Vector Construction Comparative_Genomics->Gene_Cloning Candidate BGC Selection Heterologous_Expression Heterologous Expression (e.g., in Ascochyta rabiei) Gene_Cloning->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Heterologous_Expression->Metabolite_Analysis

Caption: A generalized workflow for the identification and functional validation of the this compound biosynthetic gene cluster.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, elucidated through heterologous expression studies, begins with the synthesis of two 3-methylorsellinic acid (3-MOA) units by the PKS enzyme, Atr1. These units are then dimerized to form 4-O-demethylbarbatic acid. Subsequent tailoring reactions, including oxidation by the P450 monooxygenase (Atr2) and methylation by the O-methyltransferase (Atr3), lead to the final this compound molecule.[1][4]

biosynthetic_pathway cluster_precursors Precursors cluster_synthesis Core Synthesis & Tailoring AcetylCoA Acetyl-CoA PKS_Atr1 PKS (atr1) AcetylCoA->PKS_Atr1 MalonylCoA Malonyl-CoA MalonylCoA->PKS_Atr1 Demethylbarbatic_Acid 4-O-demethylbarbatic acid PKS_Atr1->Demethylbarbatic_Acid Dimerization P450_Atr2 P450 (atr2) Demethylbarbatic_Acid->P450_Atr2 Oxidation OMT_Atr3 OMT (atr3) P450_Atr2->OMT_Atr3 Methylation This compound This compound OMT_Atr3->this compound

References

The Depside Atranorin: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atranorin, a β-orcinol type depside, is one of the most abundant secondary metabolites found in lichens. First isolated in 1898, it has since garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery and the evolution of its isolation and characterization methodologies. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

A Historical Overview of this compound

The journey of this compound research began in the late 19th century. The initial discovery and isolation of this compound is credited to the German chemist O. Hesse in 1898[1][2]. This marked a significant step in the study of lichen chemistry, a field that has since unveiled a vast array of unique secondary metabolites. Following its discovery, this compound has become one of the most studied lichen compounds, second only to usnic acid[1][2]. Early research focused on its structural elucidation, while later studies in the mid-20th century began to uncover its antibacterial properties[3]. The advancement of analytical techniques in the latter half of the 20th century and into the 21st century has allowed for more sophisticated isolation, purification, and characterization of this compound, leading to the discovery of its wide range of pharmacological activities.

Atranorin_Discovery_Timeline cluster_1898 Discovery cluster_mid20th Early Investigations cluster_late20th Modern Research 1898 1898 Mid-20th Century Mid-20th Century 1898->Mid-20th Century Elucidation of Structure Late 20th Century - Present Late 20th Century - Present Mid-20th Century->Late 20th Century - Present Advanced Analytical Techniques Discovery This compound first isolated by O. Hesse Early_Investigations Initial studies on antibacterial properties Modern_Research Discovery of diverse biological activities (anti-inflammatory, cytotoxic, etc.) Development of advanced isolation and characterization methods (HPLC, NMR, MS)

A historical timeline of key milestones in this compound research.

Physicochemical and Spectroscopic Properties of this compound

This compound is a white, crystalline solid. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₈O₈[3][4]
Molar Mass374.34 g/mol [4][5]
Melting Point156 °C[5]
AppearanceWhite solid[6]
Relative Density1.404 g/cm³[6]

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
UV-Vis (in Methanol) λmax at 250 nm[3]
Infrared (IR) (KBr) ν (cm⁻¹): 2161.2, 1651.7, 1621.7, 1582.7, 1472.9, 1451.9, 1407.9, 1377.9, 1351.9, 1283.6, 1268.3, 1236.3, 1214.0, 1199.9, 1162.8, 1106.0, 1075.7, 1028.4, 1007.2, 989.6, 937.4, 864.3, 821.6, 802.5, 782.7, 752.5, 729.1[3]
¹H NMR (CDCl₃) δ (ppm): Chemical shifts referenced to TMS (0.00 ppm)[7]
¹³C NMR (CDCl₃) δ (ppm): Chemical shifts referenced to TMS (0.00 ppm)[7]
Mass Spectrometry (ESI) [M-H]⁻ at m/z 373.0929[3]

Isolation of this compound from Lichens

This compound is found in a variety of lichen species, including those from the genera Stereocaulon, Parmelia, Evernia, Cladina, and Pseudevernia[1][2][7]. The yield of this compound can vary depending on the lichen species, geographical location, and the extraction method employed.

Table 3: Reported Yields of this compound from Various Lichen Species

Lichen SpeciesExtraction MethodYieldReference
Parmotrema melanothrixAcetone extraction at room temperature2.0% (of dry weight)[8]
Stereocaulon caespitosumMethanol maceration followed by solvent partitioningNot specified[9]
Cladina arbuscula subsp. mitisNot specified4.52 ± 0.54 - 21.58 ± 2.23 mg/g (dry weight)[10]
General Experimental Workflow for this compound Isolation

The isolation of this compound from lichens generally follows a multi-step process involving extraction, purification, and characterization.

Atranorin_Isolation_Workflow cluster_start Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization Lichen_Collection Lichen Collection and Identification Drying_Grinding Drying and Grinding of Lichen Thalli Lichen_Collection->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Acetone, Methanol, Acetonitrile) Methods: Maceration, Soxhlet Drying_Grinding->Solvent_Extraction Filtration_Concentration Filtration and Concentration of Crude Extract Solvent_Extraction->Filtration_Concentration Column_Chromatography Column Chromatography (Silica Gel or C18) Filtration_Concentration->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check Structure_Elucidation Structural Elucidation (NMR, MS, IR, UV-Vis) Purity_Check->Structure_Elucidation

A generalized workflow for the isolation of this compound from lichens.
Detailed Experimental Protocols

Below are detailed methodologies for the extraction and isolation of this compound, adapted from published literature.

Protocol 1: Acetone Extraction from Parmotrema melanothrix [8]

  • Preparation of Lichen Material: The collected lichen material is washed with tap water to remove foreign matter, shade-dried, and powdered.

  • Extraction: 250 g of the powdered lichen is extracted with 1 L of acetone at room temperature overnight.

  • Initial Isolation: The acetone extract is concentrated under vacuum to one-quarter of its original volume and kept at room temperature overnight. The resulting brown solid is collected by filtration.

  • Recrystallization: The brown solid is recrystallized using a hexane-ethanol solvent system to yield pure this compound.

Protocol 2: Methanol Maceration and Column Chromatography from Stereocaulon caespitosum [9]

  • Preparation of Lichen Material: The air-dried and powdered lichen (100 g) is used for extraction.

  • Extraction: The powdered lichen is extracted by maceration in methanol (3 x 0.5 L) at room temperature. The solvent is then concentrated in vacuo to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in distilled water (0.2 L) and successively extracted with n-hexane (2 x 0.5 L), ethyl acetate (EtOAc) (2 x 0.5 L), and n-butanol (2 x 0.5 L).

  • Column Chromatography: The EtOAc extract is separated by column chromatography over a C18 gel column, eluting with a gradient of methanol in water (from 10:90 to 100% MeOH).

  • Purification: Fractions containing this compound are further purified by recrystallization in 100% chloroform or by semi-preparative HPLC.

Protocol 3: Acetone Extraction from Pseudevernia furfuracea [7]

  • Preparation of Lichen Material: 20 g of air-dried P. furfuracea is homogenized using liquid nitrogen in a mortar.

  • Extraction: The powdered lichen is placed in an Erlenmeyer flask and extracted with acetone (50 mL per 5 g of dry weight) for 24 hours.

  • Crystallization: The extract is filtered, and the solvent is allowed to evaporate under laboratory conditions, leading to the crystallization of secondary metabolites, including this compound.

Considerations for Solvent Selection and Stability

The choice of solvent is critical for efficient extraction and for maintaining the stability of this compound. Studies have shown that this compound is most stable in acetonitrile and acetone[11][12][13]. It is known to be unstable in methanol and ethanol, where it can undergo transesterification, and its stability is also affected by pH, with strong acids and bases causing degradation[11][12][13]. Therefore, for quantitative studies, the use of acetonitrile or acetone is recommended to ensure accurate measurements[11][12][13].

Analytical Techniques for Characterization

The definitive identification and structural elucidation of isolated this compound require a combination of modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the purification and quantitative analysis of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape[3]. Detection is typically performed using a UV detector at around 250 nm[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbons in the molecule[7]. 2D NMR techniques such as gHSQC and gHMBC can further confirm the structure by showing correlations between protons and carbons[7].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique used for this purpose[3]. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula[8].

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule, such as hydroxyl, carbonyl, and aromatic rings[3].

Conclusion

Since its discovery over a century ago, this compound has remained a subject of intense scientific investigation. The evolution of isolation and analytical techniques has not only facilitated a deeper understanding of its chemical nature but has also paved the way for the exploration of its numerous biological activities. This guide provides a comprehensive overview of the historical context, physicochemical properties, and detailed methodologies for the isolation and characterization of this compound. It is intended to be a valuable resource for researchers and professionals in the field, fostering further research into this promising natural product and its potential applications in medicine and beyond.

References

Atranorin: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin is a prominent secondary metabolite found in numerous lichen species, belonging to the depside class of chemical compounds.[1][2] It is one of the most common cortical substances in lichens, playing a role in protecting the organism from biotic and abiotic stresses, such as UV irradiation and herbivory.[3][4] Structurally, this compound is characterized by two β-orcinol units linked by an ester bond. Over the years, extensive research has highlighted its diverse and significant pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties, making it a compound of great interest for drug development.[1][5][6] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biosynthesis and key signaling pathways.

Physical and Chemical Properties

This compound presents as a white, crystalline solid.[7] Its fundamental physicochemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
IUPAC Name (3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate[8]
Molecular Formula C₁₉H₁₈O₈[7][8][9]
Molecular Weight 374.34 g/mol [8][9][10]
Melting Point 156 °C - 195 °C[9][11]
Appearance White crystalline solid[7][12]
CAS Number 479-20-9[7][8][9]
Solubility

This compound's solubility varies significantly depending on the solvent, a critical factor for extraction and analysis. It is soluble in dimethyl sulfoxide (DMSO) and chloroform.[7][13][14] It is also soluble in acetonitrile and acetone.[15] The compound exhibits very low solubility in the polar solvents methanol and ethanol.[15][16] Studies have shown that acetonitrile and acetone are the most suitable solvents for extraction, as they provide the greatest stability for the compound.[16][17]

Stability

This compound is unstable under certain conditions. It is known to break down in methanol and ethanol solutions, a process proposed to occur via transesterification.[15][16][18] The presence of a strong acid or a strong base also destabilizes the compound; a strong base can cause breakdown through saponification.[15][16][17] Its instability in rat liver microsomes has also been noted, with a short half-life of 7.6 minutes.[19]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data for this compound
Technique Key Data Points References
UV-Vis λmax: 251-252 nm, 312 nm (in Methanol)[7][13][20][21]
IR (KBr) ν (cm⁻¹): 2161, 1651 (C=O), 1621, 1582, 1472, 1283, 1268, 1199, 1162[20]
¹H NMR See detailed assignments in cited literature.[18][22]
¹³C NMR (DMSO) δ (ppm): 194.27, 170.21, 165.04, 157.78, 151.83, 149.51, 137.22, 116.64, 116.20, 115.48, 109.43, 108.19, 52.81, 21.58, 9.70[20]
Mass Spec. (ESI-) [M-H]⁻ at m/z 373.094; Other fragments at m/z 195.06, 177.01, 163.03[8][19]

Experimental Protocols

Extraction and Isolation from Lichens

A common protocol for the extraction of this compound from lichen thalli involves collection, drying, and solvent extraction.

Methodology:

  • Collection and Preparation : Lichen material (e.g., Pseudoevernia furfuracea) is collected and air-dried at room temperature for 48 hours.[18][23] The dried material is then homogenized into a fine powder, often using liquid nitrogen to make it brittle.[18]

  • Extraction : The powdered lichen is subjected to solvent extraction. While various solvents can be used, acetonitrile or acetone are recommended for optimal stability and yield of this compound.[15][16] The lichen material is leached in the solvent (e.g., 1 ml of acetonitrile for 7-14 mg of lichen) for a set period, such as one hour.[15]

  • Purification : The crude extract is then purified. This can be achieved using chromatographic techniques. A common method is thin-layer chromatography (TLC) on silica plates with a solvent system like toluene:dioxane:acetic acid (180:45:5).[15] For larger scale purification, preparative flash chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed.[18][20]

  • Identification : The final purified compound is identified by comparing its retention time in HPLC and its spectroscopic data (NMR, MS) with a known standard or literature values.[15][18]

G cluster_start Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification A Lichen Collection (e.g., P. furfuracea) B Air Drying (48h at RT) A->B C Homogenization (Grinding with Liquid N2) B->C D Solvent Leaching (Acetonitrile or Acetone) C->D E Filtration / Centrifugation D->E F Crude Extract E->F G Chromatographic Purification (TLC, HPLC, Flash) F->G H Pure this compound G->H I HPLC Analysis H->I J Spectroscopy (NMR, MS, UV-Vis) H->J K Structure Confirmation I->K J->K

Fig 1. General workflow for extraction and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantitative analysis of this compound.

Methodology:

  • System : An HPLC system with a Diode Array Detector (DAD) is typically used.[18]

  • Column : A reverse-phase C18 column (e.g., Kromasil SGX C18, ZORBAX SB-C18) is commonly employed.[18][20]

  • Mobile Phase : A gradient elution is often used, consisting of an aqueous acidic solution (e.g., 0.1-1% trifluoroacetic or formic acid) and an organic solvent like acetonitrile.[15][18][20] A typical gradient might start at 60% acetonitrile and increase to 100% over several minutes.[15]

  • Flow Rate : A flow rate of 0.7 - 1.0 mL/min is common.[18]

  • Detection : Detection is performed by monitoring the absorbance at a wavelength near this compound's λmax, such as 250 nm or 272 nm.[15][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of this compound.

Methodology:

  • Sample Preparation : The purified this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[18][22]

  • Spectra Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[22]

  • Structural Elucidation : For complete assignment of proton and carbon signals, 2D NMR experiments such as gHSQC and gHMBC are also employed.[18]

Biosynthesis and Key Signaling Pathways

Biosynthesis

This compound is a polyketide-derived natural product.[4][24] Its biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.[5] A proposed pathway suggests the formation of key precursor acids which are then modified by tailoring enzymes (e.g., O-methyltransferases) and linked via an ester bond to form the final depside structure.[2][24][25]

G acetyl Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) (e.g., Atr1 gene product) acetyl->pks precursor1 4-O-demethylbarbatic acid (Precursor A) pks->precursor1 precursor2 Hematommic Acid (Precursor B) pks->precursor2 tailoring Tailoring Enzymes (e.g., O-methyltransferase) precursor1->tailoring ester Esterification (Depside formation) precursor2->ester tailoring->ester This compound This compound ester->this compound

Fig 2. Proposed biosynthetic pathway for this compound.
Biological Activity and Signaling Pathways

This compound exhibits a wide array of biological activities by interacting with various cellular targets and signaling pathways.[1]

Antiviral Activity: Studies have shown that this compound can protect cells from Zika Virus (ZIKV) infection.[26] The mechanism appears to involve interference with the viral entry process. Furthermore, this compound mitigates the activation of the Interferon (IFN) signaling pathway and the subsequent inflammatory response that is typically induced by the viral infection.[26]

G zikv Zika Virus (ZIKV) entry Viral Entry zikv->entry infects cell Host Cell ifn IFN Signaling Activation cell->ifn triggers atr This compound atr->entry inhibits atr->ifn mitigates entry->cell inflammation Inflammatory Response ifn->inflammation

Fig 3. This compound's mechanism in inhibiting Zika Virus infection.

Anticancer and Anti-inflammatory Activity: this compound's anticancer potential is linked to its ability to interact with key signaling proteins. Molecular docking studies have demonstrated that this compound interacts with AKT kinase, a crucial node in cell survival and proliferation pathways.[20][27] By inhibiting AKT, this compound may suppress tumor growth.[27] Its anti-inflammatory effects have been linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the biosynthesis of leukotriene B4.[6] This dual activity highlights its potential as a multi-targeted therapeutic agent.

References

Methodological & Application

Application Note: Extraction and Purification of Atranorin from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atranorin is a prominent secondary metabolite, specifically a β-orcinol depside, found in a wide variety of lichen species, including those from the genera Parmelia, Stereocaulon, and Cladonia[1][2]. It is primarily located in the lichen cortex, where it is believed to act as a photoprotective agent, absorbing excess UV radiation[3]. Beyond its role in lichen physiology, this compound has garnered significant interest from researchers for its diverse biological activities, including antioxidant, anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties[1][4][5][6]. This wide spectrum of bioactivity makes this compound a promising candidate for drug development and various biomedical applications.

The successful isolation of this compound is the foundational step for any subsequent research. The choice of extraction protocol can significantly impact the yield, purity, and stability of the final product. This document provides a detailed protocol for the extraction of this compound from lichen thalli using solvent extraction, followed by purification and analysis.

Experimental Protocols

Protocol 1: Maceration-Based Solvent Extraction of this compound

This protocol details a standard laboratory procedure for extracting this compound using maceration with acetone, a solvent known for its efficiency and selectivity for lichen acids[7][8][9].

1. Lichen Material Preparation:

  • Collection: Collect lichen samples, such as Parmotrema tinctorum or Hypogymnia physodes, from a pollution-free environment[8][10].

  • Cleaning and Drying: Carefully remove any debris, such as bark or soil, from the lichen thalli. Air-dry the cleaned samples at room temperature (21–26 °C) for 48-72 hours until they are brittle[11].

  • Grinding: Grind the dried lichen thalli into a fine powder using a mixer grinder or a mortar and pestle. Homogenization in liquid nitrogen can also be employed before grinding[10][11].

2. Pre-Extraction (Optional):

  • To remove fats and other non-polar compounds, pre-extract the lichen powder with n-hexane.

  • Soak 50g of powdered lichen in a sufficient volume of hexane for 24-48 hours[10].

  • Filter the mixture and discard the hexane. Allow the lichen residue to air-dry completely.

3. Acetone Extraction:

  • Place the dried lichen powder (e.g., 10-20g) into an Erlenmeyer flask[11].

  • Add acetone at a solid-to-solvent ratio of approximately 1:10 to 1:25 (e.g., for 20g of powder, add 200-500 mL of acetone)[8][11].

  • Seal the flask and allow the mixture to macerate for 24 hours at room temperature on a magnetic stirrer or rotary shaker[8][12].

4. Filtration and Concentration:

  • Filter the acetone extract through Whatman No. 4 filter paper to separate the lichen powder from the solvent[10].

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the acetone[8][10]. The resulting crude extract will be a powder or a viscous residue.

  • Store the crude extract at 4°C for further experiments[8].

5. Purification via Crystallization:

  • The crude extract can often be purified by simple recrystallization. Dissolve the crude powder in a minimal amount of hot acetone and allow it to cool slowly. This compound crystals will form and can be collected by filtration.

6. Advanced Purification (Chromatography):

  • For higher purity, chromatographic methods are recommended.

  • Thin-Layer Chromatography (TLC): TLC can be used to separate and identify this compound. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 75% hexane and 25% ethyl acetate)[13]. Spots can be visualized under UV light (254 nm)[8].

  • Column Chromatography: For preparative isolation, the crude extract can be subjected to column chromatography using silica gel (100-200 mesh) as the stationary phase[12]. The column is eluted with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually adding ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

7. Purity Analysis:

  • The concentration and purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography (HPLC)[11][13].

  • Column: A C18 column is typically used (e.g., Eclipse XDB-C18, 5 μm, 4.6 x 150 mm)[13].

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common mobile phase[4][13].

  • Detection: Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength of approximately 251-272 nm[5][11][13].

Data Presentation: Comparison of Extraction Methods

The choice of solvent and extraction method significantly influences the efficiency of this compound isolation. The following tables summarize quantitative data from comparative studies.

Table 1: Effect of Solvent and Method on Lichen Acid Extraction Yield from H. physodes

Extraction MethodSolventThis compound Yield (mg/g DW)Total Lichen Acids (mg/g DW)
Maceration (MAC)Acetone~1.5~22
Maceration (MAC)Ethyl Acetate~1.0~15
Ultrasound-Assisted (UAE)Acetone~1.8~25
Ultrasound-Assisted (UAE)Ethyl Acetate~1.2~17
Accelerated Solvent (ASE)Acetone~2.0~30
Accelerated Solvent (ASE)Ethyl Acetate~1.3~18
(Data adapted from a study on Hypogymnia physodes; exact values are interpreted from graphical data in the source)[14].

Table 2: Stability of this compound in Various Solvents over Time

SolventNatureRelative this compound Concentration (Initial)Relative this compound Concentration (after 16 hours)Stability Assessment
Acetonitrile Polar Aprotic1.00~0.98Most Stable
Acetone Polar Aprotic1.00~0.95Stable
Diethyl Ether Non-polar1.00~1.20Apparent increase over time
Methanol Polar Protic1.00~0.60Unstable (breakdown via transesterification)
Ethanol Polar Protic1.00~0.75Unstable (breakdown via transesterification)
(Data derived from a study on this compound stability)[13][15]. The increase in concentration in diethyl ether was attributed to slow dissolution over the experimental period[13].

Visualizations

Experimental Workflow Diagram

Atranorin_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Lichen Lichen Collection Clean Cleaning & Debris Removal Lichen->Clean Dry Air Drying Clean->Dry Grind Grinding to Powder Dry->Grind Solvent Add Acetone Extract Maceration (24h) Grind->Extract Solvent->Extract Filter Filtration Extract->Filter Evap Rotary Evaporation Filter->Evap Crude Crude Extract Evap->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography Crude->Column Crude->Column HPLC HPLC Analysis Column->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for this compound extraction and purification.

Factors Affecting this compound Stability

Atranorin_Stability_Factors cluster_solvents Solvent Choice cluster_conditions Chemical Conditions This compound This compound in Solution Stable Stable (Acetonitrile, Acetone) This compound->Stable  Recommended Unstable Unstable (Methanol, Ethanol) This compound->Unstable  Avoid Acid Strong Acid This compound->Acid  Causes Instability Base Strong Base This compound->Base  Causes Instability Transesterification Transesterification Unstable->Transesterification Saponification Saponification Base->Saponification Breakdown Chemical Breakdown Transesterification->Breakdown Saponification->Breakdown

Caption: Key factors influencing this compound stability in solution.

References

Application Note: Quantification of Atranorin in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of atranorin, a prominent secondary metabolite found in various lichen species. The described protocol provides a reliable and reproducible approach for the extraction and quantification of this compound, making it suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. All quantitative data and validation parameters are summarized for clarity.

Introduction

This compound is a β-orcinol meta-depside, a secondary metabolite commonly found in lichens, and is known for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Accurate quantification of this compound in lichen extracts is crucial for pharmacological studies, quality control of herbal preparations, and chemotaxonomic classification of lichens. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lichen metabolites due to its high resolution, sensitivity, and accuracy.[3][4] This application note presents a detailed protocol for the quantification of this compound using a validated isocratic reversed-phase HPLC method.

Experimental

  • This compound standard (purity ≥99%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Lichen thalli (e.g., Parmotrema tinctorum)[5][6]

  • Acetone (analytical grade)

  • Dichloromethane (analytical grade)

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector (e.g., HP1100 series)[5][6]

  • Reversed-phase C18 column (e.g., Hypersil ODS, 250 x 4.0 mm, 5 µm particle size)[5][6]

  • Analytical balance

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • Lichen Material: Air-dry the collected lichen thalli at room temperature.[4] Grind the dried thalli into a fine powder.

  • Extraction: Accurately weigh 10.0 mg of the ground lichen powder.[5] Extract the powder with a suitable solvent mixture such as acetone:dichloromethane (1:1, v/v).[5] The extraction can be performed overnight at room temperature.[5]

  • Solvent Evaporation: Filter the extract and evaporate it to dryness using a rotary evaporator.[5]

  • Reconstitution: Dissolve the dried residue in a precise volume of methanol.[5]

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC injection.[5][6]

  • Column: Hypersil C18 (250 x 4.0 mm, 5 µm)[5][6]

  • Mobile Phase: Isocratic elution with 82:18 (v/v) mixture of methanol and 1% phosphoric acid in water.[5][6]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 254 nm[5][6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5-25 µg/mL).[5] Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of this compound.

Results and Discussion

The described HPLC method provides a well-resolved peak for this compound with a stable baseline. The quantification is based on the external standard method using the calibration curve.

The analytical method was validated for linearity, accuracy (recovery), and precision according to standard guidelines.

Parameter Result
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) >0.999
Accuracy (Recovery) 98-102%
Precision (RSD%) <2%
Limit of Detection (LOD) 0.0022 mg/mL
Limit of Quantification (LOQ) 0.0063 mg/mL[7]

Table 1: Summary of Method Validation Parameters.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Collect and Dry Lichen s2 Grind to Fine Powder s1->s2 s3 Solvent Extraction s2->s3 s4 Filter and Evaporate s3->s4 s5 Reconstitute in Methanol s4->s5 s6 Filter (0.45 µm) s5->s6 h1 Inject Sample s6->h1 h2 Isocratic Elution (Methanol:1% H3PO4) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Record Chromatogram h3->d1 d2 Identify this compound Peak d1->d2 d3 Integrate Peak Area d2->d3 d4 Quantify using Calibration Curve d3->d4

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in lichen extracts. The method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for routine analysis in a laboratory setting. This protocol can be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Antimicrobial Mechanism of Action of Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atranorin is a naturally occurring depside, a secondary metabolite commonly found in various lichen species. It has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] These notes provide a comprehensive overview of the current understanding of this compound's antimicrobial mechanism of action, supported by quantitative data and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum and Mechanism of Action: this compound exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] While its exact molecular mechanism is not yet fully elucidated and is an active area of research, current evidence points towards several key effects that contribute to its antimicrobial properties.[6]

The primary modes of action are believed to involve:

  • Inhibition of Planktonic Growth: this compound effectively inhibits the growth of free-living, planktonic microbial cells. This is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[7]

  • Anti-adhesion and Anti-biofilm Activity: A significant aspect of this compound's efficacy is its ability to interfere with microbial biofilm formation. It has been shown to be highly effective in preventing the initial adhesion of bacteria to surfaces, a critical first step in biofilm development.[6] Furthermore, this compound can inhibit the maturation of biofilms and reduce the viability of cells within pre-formed, mature biofilms.[6][8][9] This is particularly relevant for treating persistent infections associated with pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[6]

While the precise molecular targets are still under investigation, the effects on growth and biofilm formation suggest potential interference with essential cellular processes such as cell membrane integrity, cellular respiration, or intercellular signaling pathways like quorum sensing. One study on mouse hepatocytes suggested that this compound can disrupt oxidative phosphorylation and inhibit respiration by interacting with mitochondrial membranes, hinting at a possible similar mechanism in microbial cells.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against a range of pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values and its effects on bacterial biofilms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)MIC (mM)Reference
Bacillus cereus--1.67[4]
Bacillus subtilis--0.38[4]
Staphylococcus aureus--26.7[4]
Staphylococcus aureus (MRSA, Sa3)Clinical Isolate>512-[8]
Staphylococcus aureus (MRSA, Sa15)Clinical Isolate64-[8]
Enterococcus faecalis--13.4[4]
Listeria monocytogenes--9.83[4]
Proteus vulgaris--3.34[4]
Aeromonas hydrophila--1.67[4]
Mycobacterium aurum-250-[4]
Candida albicans--26.7[4]
Candida glabrata--26.7[4]

Table 2: Anti-biofilm Activity of this compound against Staphylococcus aureus

StrainTreatment Concentration% Biofilm Viability (Compared to Control)Reference
S. aureus (MRSA, Sa3)10 x MIC18.3%[6]
S. aureus (MRSA, Sa15)5 x MIC41.4%[6]
S. aureus (MRSA, Sa15)10 x MIC2.7%[6]

Experimental Protocols

Detailed protocols for assessing the antimicrobial and anti-biofilm properties of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL for bacteria), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Positive control (microorganism in broth without this compound).

  • Negative control (broth only).

  • Solvent control (microorganism in broth with the same concentration of solvent used for the stock solution).

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation: a. Prepare the microbial inoculum and dilute it to the final required concentration (e.g., 1 x 10⁶ CFU/mL). b. Add 100 µL of the diluted inoculum to each well (except the negative control), resulting in a final volume of 200 µL and a final cell concentration of 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

  • MBC Determination: a. Take 10-20 µL from each well that showed no visible growth (at and above the MIC). b. Spot-plate the aliquot onto a sterile agar plate. c. Incubate the agar plate at the optimal temperature for 24-48 hours. d. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 2: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on the formation and viability of microbial biofilms.

Materials:

  • This compound stock solution.

  • Sterile 96-well flat-bottomed microtiter plates.

  • Appropriate sterile growth medium (e.g., TSB supplemented with glucose for S. aureus).

  • Microbial inoculum standardized to 0.5 McFarland.

  • Phosphate-buffered saline (PBS).

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic acid or 95% Ethanol.

  • Microplate reader.

Procedure:

  • Biofilm Formation Inhibition: a. Add 100 µL of microbial suspension (diluted to ~1 x 10⁷ CFU/mL) to each well. b. Add 100 µL of this compound dilutions (prepared as in Protocol 1) to the wells. Include positive (cells + medium) and negative (medium only) controls. c. Incubate the plate for 24-48 hours at the optimal growth temperature without agitation.

  • Biofilm Eradication (for pre-formed biofilms): a. Add 200 µL of microbial suspension (~1 x 10⁷ CFU/mL) to each well and incubate for 24 hours to allow biofilm formation. b. Gently remove the planktonic cells by washing the wells twice with 200 µL of sterile PBS. c. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. d. Incubate for another 24 hours.

  • Quantification with Crystal Violet: a. After the desired incubation period (for either inhibition or eradication), discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. b. Dry the plate at room temperature or in an incubator (e.g., 60°C for 30 minutes). c. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature. d. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. e. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15 minutes. f. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed antimicrobial actions of this compound.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-fold serial dilutions of this compound in 96-well plate C Inoculate wells with microbial suspension A->C B Standardize microbial inoculum (0.5 McFarland) and dilute B->C D Incubate plate (e.g., 37°C for 24h) C->D E Observe for visible growth (turbidity) D->E F MIC = Lowest concentration with no growth E->F G Plate aliquots from clear wells onto agar plates E->G Select clear wells H Incubate agar plates G->H I MBC = Lowest concentration with no colony growth H->I

Caption: Workflow for MIC and MBC Determination.

G cluster_setup Assay Setup cluster_staining Staining cluster_quant Quantification A Dispense microbial suspension and this compound dilutions into 96-well plate B Incubate to allow biofilm formation (24-48h) A->B C Wash wells with PBS to remove planktonic cells B->C D Stain adherent biofilm with 0.1% Crystal Violet C->D E Wash excess stain D->E F Solubilize bound dye (e.g., with 30% Acetic Acid) E->F G Measure Absorbance (OD 570nm) F->G

Caption: Workflow for Crystal Violet Biofilm Assay.

G cluster_effects Antimicrobial Effects cluster_outcomes Potential Mechanisms (Under Investigation) A This compound B Inhibition of Planktonic Cell Growth A->B leads to C Inhibition of Microbial Adhesion to Surfaces A->C leads to D Disruption of Mature Biofilm Structure A->D leads to E Cell Membrane Disruption? B->E F Inhibition of Cellular Respiration? B->F G Interference with Quorum Sensing? C->G D->E

Caption: Conceptual Model of this compound's Antimicrobial Action.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atranorin, a naturally occurring depside found in various lichen species, has garnered significant interest in the scientific community for its potential therapeutic properties, including its cytotoxic effects against several cancer cell lines. These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's cytotoxicity, encompassing methods to assess cell viability, membrane integrity, apoptosis, and cell cycle progression. The detailed methodologies and data presentation guidelines herein are intended to assist researchers in the systematic investigation of this compound's anticancer potential.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. This data provides a baseline for selecting appropriate cell lines and concentration ranges for in vitro studies.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer5.36 ± 0.85[1][2]
MCF-7Breast Cancer7.55 ± 1.2[1][2]
A549Lung Cancer~67[2]
DU145Prostate Cancer15.19
HT-29Colon Cancer>100
A2780Ovarian Cancer197.9 ± 12.0
SNU-182Hepatocellular Carcinoma>213.6 (80 µg/mL)[3]
Huh-7Hepatocellular Carcinoma>213.6 (80 µg/mL)[3]
SK-Hep1Hepatocellular Carcinoma>213.6 (80 µg/mL)[3]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific batch of this compound used.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours to fix the cells.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle. Studies suggest this compound may induce a G2/M phase cell cycle arrest.[3]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231, MCF-7) Seeding 2. Cell Seeding (96-well or 6-well plates) CellCulture->Seeding Treatment 4. Treat Cells (24, 48, or 72 hours) Seeding->Treatment AtranorinPrep 3. Prepare this compound Dilutions AtranorinPrep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 IC50 Calculation MTT->IC50 Cytotoxicity % Cytotoxicity LDH->Cytotoxicity ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

This compound-Induced Apoptotic Signaling Pathway

G cluster_akt Akt Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway This compound This compound Akt Akt (Anti-apoptotic) This compound->Akt inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activation Bax Bax (Pro-apoptotic) Bcl2->Bax inhibition Mito Mitochondrion Bax->Mito CytoC Cytochrome c release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.[1]

References

Application Notes and Protocols: Atranorin in Photoprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atranorin, a β-orcinol depside, is a prominent secondary metabolite found in various lichen species.[1] Its biological activities are extensive, including antimicrobial, anti-inflammatory, antioxidant, and wound-healing properties.[1][2][3] In the context of dermatology and cosmetology, this compound has garnered significant interest for its potential as a photoprotective agent. Its ability to absorb ultraviolet (UV) radiation and mitigate the subsequent cellular damage positions it as a promising natural compound for sunscreen and anti-aging formulations.[4][5]

UV radiation is a primary environmental factor responsible for skin damage, leading to photoaging, inflammation, and carcinogenesis. The mechanisms of UV-induced damage are multifaceted, involving direct DNA damage and the generation of reactive oxygen species (ROS), which trigger oxidative stress and inflammatory cascades. Photoprotective agents can counteract these effects by absorbing or scattering UV light, scavenging free radicals, and modulating cellular signaling pathways.

These application notes provide a comprehensive overview of the methodologies used to evaluate the photoprotective efficacy of this compound, targeting researchers, scientists, and drug development professionals.

Mechanisms of Photoprotection by this compound

This compound exerts its photoprotective effects through multiple mechanisms. Primarily, it acts as a UV filter, absorbing harmful UV rays and preventing them from penetrating the skin.[6][7] Beyond this primary screening function, its potent antioxidant and anti-inflammatory activities are crucial in mitigating the downstream effects of UV exposure.

  • UV Absorption : this compound has been shown to absorb in the UV-B and UV-A regions, functioning as a natural sunscreen.[4][6] Studies on various lichen extracts containing this compound have demonstrated significant Sun Protection Factor (SPF) values in vitro.[8]

  • Antioxidant Activity : UV radiation induces the formation of ROS, leading to oxidative damage to lipids, proteins, and DNA. This compound is an effective free radical scavenger.[9] It has demonstrated a strong capacity to neutralize various reactive species, thereby reducing oxidative stress in cells.[10] However, it's noteworthy that this compound can exhibit pro-oxidant effects at higher concentrations or in lipid-rich environments.[11]

  • Anti-inflammatory Effects : The inflammatory response to UV exposure contributes significantly to skin damage. This compound has shown potent anti-inflammatory activity, which can help to reduce erythema (sunburn) and other inflammatory symptoms associated with sun exposure.[12]

Below is a diagram illustrating the multifaceted photoprotective action of this compound.

cluster_effects UV-Induced Damage UVR UV Radiation Skin Skin Cells UVR->Skin penetrates ROS Reactive Oxygen Species (ROS) Skin->ROS generates Inflammation Inflammatory Response Skin->Inflammation triggers This compound This compound This compound->UVR Absorbs/Blocks This compound->ROS Scavenges This compound->Inflammation Inhibits Damage Cellular Damage (Photoaging, etc.) ROS->Damage Inflammation->Damage

Figure 1. Multifaceted photoprotective mechanisms of this compound.

Quantitative Data Summary

The efficacy of this compound as a photoprotective and antioxidant agent has been quantified in several studies. The following tables summarize key data points.

Table 1: Antioxidant Activity of this compound

Assay Type IC50 Value Source
Free Radical Scavenging 39.31 µM [9]

| Leukotriene B4 Inhibition | 6.0 ± 0.4 µM |[12] |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell Line IC50 Value Source
MDA MB-231 (Breast Cancer) 5.36 ± 0.85 μM [2]

| MCF-7 (Breast Cancer) | 7.55 ± 1.2 μM |[2] |

While not directly a measure of photoprotection, cytotoxicity data is crucial for determining safe concentration ranges for topical applications.

Experimental Protocols

Detailed and standardized protocols are essential for the consistent evaluation of photoprotective compounds. Below are methodologies for key experiments.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol provides a method for assessing the SPF of a formulation containing this compound using UV spectrophotometry.

Principle The SPF is calculated from the absorbance values of a solution of the test compound measured across the UV spectrum (290-320 nm). The method correlates the in vitro data with the erythemal response of the skin.[13]

Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol or other suitable solvent

  • This compound

  • Reference sunscreen (e.g., 8-MOP)

  • Volumetric flasks and pipettes

Procedure

  • Sample Preparation : Prepare a stock solution of this compound at a precise concentration (e.g., 100 µg/mL) in a suitable solvent like ethanol.

  • Spectrophotometric Analysis :

    • Calibrate the spectrophotometer using the solvent as a blank.

    • Measure the absorbance of the this compound solution in a 1 cm quartz cuvette at 5 nm intervals from 290 nm to 320 nm.

    • Ensure three consecutive readings are taken for each measurement to check for consistency.

  • SPF Calculation : Use the Mansur equation to calculate the SPF value: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm

    • Where:

      • CF = Correction Factor (10)

      • EE(λ) = Erythemal effect spectrum

      • I(λ) = Solar intensity spectrum

      • Abs(λ) = Absorbance of the sample at wavelength λ

    • The values for EE(λ) × I(λ) are constants established in the literature.

Data Analysis Calculate the SPF value using the formula. An SPF of 10 or higher at a concentration of 100 µg/mL is generally considered good photoprotective activity.[8]

Protocol 2: Antioxidant Capacity - DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Principle DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound.

Materials

  • DPPH solution (0.1 mM in methanol)

  • This compound stock solution

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure

  • Sample Preparation : Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay :

    • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

  • Calculate the percentage of scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

  • Plot the % inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, from the graph.

Protocol 3: Anti-Collagenase and Anti-Elastase Assays

Photoaging is characterized by the degradation of collagen and elastin in the skin, primarily by the enzymes collagenase and elastase.[14][15] This protocol describes how to assess the inhibitory effect of this compound on these enzymes.

Principle The activity of collagenase and elastase is measured using a specific substrate that releases a fluorescent or colored product upon cleavage. An inhibitor will reduce the rate of this reaction.

Materials

  • Collagenase from Clostridium histolyticum

  • Neutrophil elastase

  • Fluorogenic substrates (e.g., DQ™ gelatin for collagenase, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin for elastase)

  • This compound

  • Positive controls (e.g., EDTA for collagenase, Sivelestat for elastase)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplate (for fluorescent assays)

  • Fluorescence microplate reader

Procedure

  • Enzyme Reaction :

    • In a 96-well plate, add the assay buffer, the specific substrate, and different concentrations of this compound.

    • Initiate the reaction by adding the enzyme (collagenase or elastase) to the wells.

    • Include controls: a negative control (no inhibitor) and a positive control.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement : Measure the fluorescence (or absorbance) at the appropriate excitation/emission wavelengths.

Data Analysis

  • Calculate the percentage of enzyme inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration. Several plant extracts have shown potent anti-collagenase and anti-elastase activity.[16]

General Experimental Workflow

The evaluation of a novel photoprotective agent like this compound follows a logical progression from basic screening to more complex cellular assays.

cluster_phase1 Phase 1: In Vitro Chemical Screening cluster_phase2 Phase 2: In Vitro Enzymatic Assays cluster_phase3 Phase 3: Cell-Based Assays A1 UV-Vis Spectroscopy (UV Absorption Profile) A2 In Vitro SPF Determination A1->A2 A3 Antioxidant Assays (DPPH, ABTS, etc.) A1->A3 B1 Anti-Collagenase Assay A2->B1 A3->B1 C1 Cytotoxicity Assay (e.g., MTT on HaCaT cells) B1->C1 B2 Anti-Elastase Assay B2->C1 B3 Anti-Tyrosinase Assay B3->C1 C2 Cellular Photoprotection (UVB Irradiation + MTT) C1->C2 C3 ROS Measurement (e.g., DCFH-DA Assay) C2->C3 C4 Gene/Protein Expression (e.g., MMPs, Pro-collagen) C3->C4

Figure 2. Workflow for evaluating photoprotective compounds.

Signaling Pathways in Photodamage

UV radiation activates complex signaling pathways that lead to photoaging and inflammation. A key pathway involves the activation of Matrix Metalloproteinases (MMPs), such as collagenase (MMP-1) and elastase, which degrade the extracellular matrix. UV-induced ROS can activate transcription factors like AP-1, which in turn upregulates the expression of these MMPs. This compound's antioxidant properties can interfere with this cascade at an early stage by reducing the initial ROS load.

UVR UVB Radiation ROS ROS Production UVR->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK AP1 AP-1 Activation MAPK->AP1 MMPs Increased MMPs (Collagenase, Elastase) AP1->MMPs Collagen Collagen & Elastin Degradation MMPs->Collagen Wrinkles Photoaging / Wrinkles Collagen->Wrinkles This compound This compound This compound->ROS Inhibits

Figure 3. Simplified signaling pathway of UV-induced photoaging.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural photoprotective agent, acting through a combination of UV absorption, antioxidant, and anti-inflammatory mechanisms. The protocols outlined here provide a framework for the systematic evaluation of its efficacy. While in vitro data is promising, further research is required, particularly in the areas of photostability, formulation development to enhance skin penetration, and in vivo studies to confirm its safety and effectiveness in human subjects. The potential for pro-oxidant activity at certain concentrations also warrants careful dose-response studies.[11][17] Overall, this compound represents an interesting natural molecule for the development of next-generation photoprotective products.

References

Troubleshooting & Optimization

Atranorin in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with atranorin dissolved in DMSO. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of this compound in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in a DMSO stock solution?

Q2: What are the recommended storage conditions for this compound in DMSO?

Based on information from chemical suppliers and general best practices for storing compounds in DMSO, the following storage conditions are recommended. Please note that these are guidelines and stability may be compound-specific.

Storage TemperatureRecommended DurationSource
-80°CUp to 1 year[4]
-20°CUp to 1 month
4°CNot recommended for long-term storage
Room TemperatureNot recommended[3]

Q3: My this compound solution in DMSO appears to have precipitated. What should I do?

Precipitation is a common issue, particularly when diluting a concentrated DMSO stock solution into an aqueous medium like cell culture media.[5][6] This occurs because this compound is hydrophobic and its solubility drastically decreases as the percentage of DMSO in the final solution drops.[5][6] Freeze-thaw cycles and the absorption of water by DMSO (which is hygroscopic) can also lead to precipitation even in the stock vial.[7][8]

Troubleshooting Steps for Precipitation:

  • Warm the solution: Gently warm your DMSO stock solution to 37°C and vortex or sonicate to try and redissolve the precipitate.

  • Adjust Dilution Protocol: When diluting into aqueous buffers or media, add the DMSO stock to your buffer drop-wise while vortexing vigorously. This can prevent localized high concentrations of the compound that crash out of solution.

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO that is tolerated by your experimental system (e.g., cell line) and adjust your stock concentration so you are using the largest possible volume of the most dilute stock to minimize precipitation.[6]

Q4: What are the potential degradation pathways for this compound?

While the specific degradation pathway of this compound in DMSO has not been detailed in the literature, studies in other solvents have proposed mechanisms. It is plausible that similar reactions could occur in DMSO, which can contain residual water.

  • Transesterification: In alcoholic solvents like methanol and ethanol, this compound can undergo transesterification.[1][2]

  • Saponification: In the presence of a strong base, this compound can be broken down through saponification.[1][2]

  • Hydrolysis: As a depside (an ester), this compound is susceptible to hydrolysis, which could be catalyzed by acidic or basic conditions, or simply by water present in the DMSO over time.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in DMSO.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Recommended Action
Degradation of this compound Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Store aliquots at -80°C.
Precipitation in Assay Medium Confirm that the final concentration of DMSO in your assay is sufficient to maintain this compound solubility. Perform a visual check for precipitate after dilution. Use the troubleshooting steps for precipitation outlined in the FAQ.
Incorrect Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometer or HPLC to quantify the this compound concentration.
Issue 2: Precipitate observed in the DMSO stock vial upon thawing.
Possible Cause Recommended Action
Freeze-Thaw Cycles Repeated freezing and thawing can cause compounds to precipitate.[7][8] Aliquot stock solutions to minimize this.
Water Absorption by DMSO DMSO is hygroscopic. Ensure you are using anhydrous DMSO and minimize the time the vial is open to the atmosphere. Store in a desiccator if possible.
Supersaturated Solution The initial concentration may be too high. Try preparing a slightly more dilute stock solution.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO via HPLC

This protocol is adapted from methodologies used for assessing this compound stability in other solvents.[1]

Objective: To determine the stability of this compound in a DMSO solution over time at various storage temperatures.

Materials:

  • This compound standard (high purity)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small, airtight vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month, etc.).

  • Sample Analysis (at each time point):

    • Retrieve one aliquot from each storage condition.

    • Allow the sample to come to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

    • Inject the sample onto the HPLC system.

  • HPLC Conditions (Example): [9]

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 251 nm or 272 nm[1][10]

    • Retention Time: The retention time for this compound should be determined using a fresh standard.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Compare the peak area at each subsequent time point to the peak area at T=0 to determine the percentage of this compound remaining.

    • Plot the percentage of remaining this compound versus time for each storage condition.

Visualizations

Atranorin_Troubleshooting Troubleshooting Workflow for this compound-DMSO Solutions start Start: Experiment with This compound-DMSO Solution issue Issue Encountered: Inconsistent Results or Lower-than-Expected Activity start->issue check_precipitate Check for Precipitate in final assay medium issue->check_precipitate precipitate_yes Precipitate Found? check_precipitate->precipitate_yes Yes precipitate_no No Precipitate Found check_precipitate->precipitate_no No troubleshoot_precipitate Follow Precipitation Protocol: 1. Warm & Sonicate Stock 2. Optimize Dilution 3. Check Final [DMSO] precipitate_yes->troubleshoot_precipitate check_stock Assess Stock Solution: 1. Prepare Fresh Stock 2. Aliquot for Single Use 3. Store at -80°C precipitate_no->check_stock end_precipitate Re-run Experiment troubleshoot_precipitate->end_precipitate end_stock Re-run Experiment check_stock->end_stock

Caption: Troubleshooting workflow for this compound-DMSO solutions.

Atranorin_Degradation Potential Degradation Pathways of this compound cluster_conditions Degrading Conditions cluster_products Degradation Products / Pathways This compound This compound (Depside Ester) condition1 Alcoholic Solvents (e.g., Methanol) This compound->condition1 condition2 Aqueous Conditions (Acid/Base Catalyzed) This compound->condition2 condition3 Strong Base This compound->condition3 product1 Transesterification Products condition1->product1 product2 Hydrolysis Products (Breaks Ester Linkage) condition2->product2 product3 Saponification Products condition3->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Atranorin Yield from Parmelia sulcata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and quantification of atranorin from the lichen Parmelia sulcata.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Problem Potential Cause(s) Solution(s)
Low this compound Yield Inappropriate Solvent Selection: Using solvents like methanol or ethanol can lead to the degradation of this compound through transesterification.[1][2]Switch to acetone or acetonitrile for extraction, as this compound is most stable in these solvents.[1][2]
Suboptimal Extraction Time/Temperature: Insufficient extraction time or incorrect temperature can result in incomplete extraction.For solvent-based extraction, ensure adequate extraction time (e.g., 24 hours). If using heating methods, be cautious as this compound can be thermolabile.
Degradation due to pH: The presence of strong acids or bases in the extraction solvent can destabilize this compound.[1][2]Ensure the extraction solvent is neutral. Avoid adding any acidic or basic modifiers.
Incomplete Cell Lysis: The rigid cell walls of the lichen may not be sufficiently disrupted, preventing the release of this compound.Homogenize the dried and powdered lichen material thoroughly before extraction. Consider using techniques like sonication to aid in cell disruption.
Inconsistent Results Between Batches Variability in Lichen Material: The concentration of secondary metabolites in lichens can vary depending on the season of collection, geographical location, and environmental conditions.If possible, use a large, homogenized batch of lichen material for all experiments to ensure consistency.
Solvent Evaporation: If working with volatile solvents like acetone, evaporation can concentrate the sample and lead to inaccurate quantification.Keep extraction vessels tightly sealed and minimize the time samples are exposed to the air.
Instrumental Drift: The HPLC or other analytical instruments may experience drift over time, leading to inconsistent readings.Calibrate your analytical instruments regularly using a certified this compound standard.
Presence of Unexpected Peaks in HPLC Chromatogram This compound Degradation Products: If using unstable solvents like methanol, you may be observing peaks corresponding to this compound degradation products such as atraric acid and methyl haematommate.[3]Re-extract your sample using a stable solvent like acetone or acetonitrile and re-run the HPLC analysis.
Contaminants from Lichen Material: The crude extract will contain other lichen compounds besides this compound.Use a purification step, such as column chromatography or preparative TLC, to isolate this compound before quantification.
Solvent Impurities: The solvents used for extraction or the mobile phase may contain impurities.Use high-purity, HPLC-grade solvents for all your experiments.

Frequently Asked Questions (FAQs)

1. What is the most effective solvent for extracting this compound from Parmelia sulcata?

Acetone and acetonitrile are the most recommended solvents for extracting this compound.[1][2] This is because this compound is highly stable in these solvents, leading to higher and more consistent yields. Solvents like methanol and ethanol can cause degradation of this compound through a process called transesterification, resulting in lower yields.[1][2]

2. How does pH affect this compound stability during extraction?

This compound is unstable in the presence of strong acids and bases.[1][2] Acidic conditions can lead to an increase in this compound concentration over time in solution, while basic conditions cause its breakdown through saponification.[1] Therefore, it is crucial to use neutral solvents and avoid any pH modifiers during extraction.

3. Can I heat the solvent to increase extraction efficiency?

While heating can sometimes improve extraction efficiency, this compound is known to be thermolabile, meaning it can degrade at high temperatures. If you choose to use heat, it should be applied cautiously and at a low temperature to avoid degradation of the target compound.

4. What are the expected concentrations of this compound in Parmelia sulcata?

The concentration of this compound and other phenolic compounds in Parmelia sulcata can vary. A study by Gudzenko et al. (2019) using 70% ethanol extraction and HPLC analysis reported the following concentrations of key phenolic compounds:

Phenolic Compound Concentration (µg/g of dry lichen thalli) ± SD
This compound374.34 ± 7.49
Salazinic Acid388.28 ± 7.77
Protocetraric Acid374.30 ± 7.11
Fumarprotocetraric Acid474.00 ± 9.00
Chlorthis compound408.79 ± 8.99
Usnic Acid344.32 ± 7.23
Total Identified Phenolic Compounds 2019.71 ± 40.39

Data from Gudzenko, A., & Studzińska-Sroka, E. (2019). HPLC determination of phenolic compounds content in Parmelia sulcata and Parmelia vagans thalli. Pharmacia, 66(4), 223-228.[4]

5. How can I confirm the identity of the this compound peak in my HPLC chromatogram?

The most reliable method is to compare the retention time and UV spectrum of your peak with a certified this compound standard run under the same HPLC conditions. Additionally, techniques like LC-MS can be used to confirm the molecular weight of the compound in your peak.

Data Presentation

Table 1: Quantitative Analysis of Phenolic Compounds in Parmelia sulcata

The following table summarizes the quantitative data from a study that used 70% ethanol for extraction and HPLC for analysis.

Phenolic Compound Concentration (µg/g of dry lichen thalli) ± SD
This compound374.34 ± 7.49
Salazinic Acid388.28 ± 7.77
Protocetraric Acid374.30 ± 7.11
Fumarprotocetraric Acid474.00 ± 9.00
Chlorthis compound408.79 ± 8.99
Usnic Acid344.32 ± 7.23
Total Identified Phenolic Compounds 2019.71 ± 40.39

Source: Gudzenko, A., & Studzińska-Sroka, E. (2019). HPLC determination of phenolic compounds content in Parmelia sulcata and Parmelia vagans thalli. Pharmacia, 66(4), 223-228.[4]

Table 2: Summary of Solvent Suitability for this compound Extraction

This table provides a qualitative summary of the suitability of different solvents for this compound extraction based on literature.

Solvent This compound Stability Extraction Efficiency Recommendation
Acetone HighGoodHighly Recommended [1][2]
Acetonitrile Very HighGoodHighly Recommended [1][2]
Methanol Low (Degradation via transesterification)ModerateNot Recommended[1][2][3]
Ethanol Low (Degradation via transesterification)ModerateNot Recommended[1][2]
70% Ethanol ModerateModerateUse with caution, potential for lower yield compared to acetone/acetonitrile.[4]
Chloroform ModerateLowNot Recommended
Diethyl Ether ModerateLowNot Recommended

Experimental Protocols

Protocol 1: Extraction of this compound from Parmelia sulcata using Acetone

1. Sample Preparation:

  • Collect Parmelia sulcata thalli and clean them of any debris.

  • Air-dry the lichen material at room temperature until a constant weight is achieved.

  • Grind the dried lichen into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Weigh 10 g of the powdered lichen material and place it in a flask.

  • Add 200 mL of HPLC-grade acetone to the flask.

  • Seal the flask and allow the extraction to proceed for 24 hours at room temperature with occasional stirring.

3. Filtration and Concentration:

  • After 24 hours, filter the extract through Whatman No. 1 filter paper to remove the solid lichen material.

  • Wash the residue with a small amount of fresh acetone to ensure complete recovery of the extract.

  • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

4. Sample Preparation for HPLC:

  • Dissolve a known amount of the crude extract in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

1. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 1% phosphoric acid (82:18, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

2. Standard Curve Preparation:

  • Prepare a stock solution of a certified this compound standard in acetonitrile (1 mg/mL).

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 25 µg/mL.[1]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

3. Sample Analysis:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the this compound standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output start Start: Collect Parmelia sulcata clean Clean Lichen Thalli start->clean dry Air Dry clean->dry grind Grind to Fine Powder dry->grind extract Extract with Acetone/Acetonitrile (24h) grind->extract filter Filter extract->filter evaporate Evaporate Solvent filter->evaporate dissolve Dissolve Crude Extract evaporate->dissolve hplc HPLC Analysis dissolve->hplc quantify Quantify this compound hplc->quantify end End: this compound Yield Data quantify->end

Caption: Experimental workflow for optimizing this compound yield from Parmelia sulcata.

atranorin_degradation cluster_methanol In Methanol/Ethanol cluster_base In Strong Base cluster_acid In Strong Acid This compound This compound Transesterification Transesterification This compound->Transesterification Saponification Saponification This compound->Saponification Destabilization Destabilization This compound->Destabilization Atraric_Acid Atraric Acid Transesterification->Atraric_Acid Methyl_Haematommate Methyl Haematommate Transesterification->Methyl_Haematommate Breakdown_Products Breakdown Products Saponification->Breakdown_Products Increased_Concentration Increased Concentration (Apparent) Destabilization->Increased_Concentration

Caption: Degradation pathways of this compound under different chemical conditions.

References

Technical Support Center: Atranorin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of atranorin using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the purification of this compound?

A1: The most frequently encountered issues include the degradation of this compound in certain solvents, poor separation of this compound from other lichen metabolites, streaking or tailing of spots in Thin Layer Chromatography (TLC), and low recovery of the purified compound. This compound is known to be unstable in certain solvents and at strong acidic or basic pH levels.[1][2]

Q2: Which solvents are recommended for the extraction and purification of this compound?

A2: For optimal stability, acetonitrile and acetone are the recommended solvents for extracting this compound.[1][2] this compound has shown instability in methanol and ethanol, where it can undergo transesterification.[1] It is also soluble in chloroform and DMSO.[3] When preparing a stock solution, it is advisable to purge the solvent with an inert gas.[3]

Q3: What is the recommended mobile phase for Thin Layer Chromatography (TLC) of this compound?

A3: A commonly used solvent system for the TLC of this compound is a mixture of toluene, dioxane, and acetic acid in a ratio of 180:45:5 (v/v/v).[4] Another reported mobile phase for purification via TLC is a 75% hexane and 25% ethyl acetate solution.[1]

Q4: How can I visualize this compound on a TLC plate?

A4: this compound can be visualized on a TLC plate under long and shortwave UV light.[1] If the compound is not UV-sensitive, staining methods can be employed.

Troubleshooting Guides

Problem 1: Poor Separation or Overlapping Spots on TLC
Possible Cause Troubleshooting Step
Inappropriate Solvent System Polarity If spots are too close to the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent. If spots are near the solvent front, the eluent is too polar; decrease the polar solvent's proportion.[5]
Similar Rf Values of this compound and Impurities Try a different solvent system to alter the selectivity. Consider using a co-spot on your TLC plate to help differentiate your product from the starting material.[6]
Sample Overloading Apply a more diluted sample solution to the TLC plate.[5][7]
Problem 2: Streaking or Tailing of this compound on TLC/Column Chromatography
Possible Cause Troubleshooting Step
Sample Overloading Reduce the amount of sample applied to the plate or column.[5][7]
Interaction with Stationary Phase For acid-sensitive compounds like this compound, the slightly acidic nature of silica gel can cause streaking. Consider adding a small amount of a modifying agent like triethylamine (0.1–2.0%) to the mobile phase.[5]
Inappropriate Solvent Polarity An unsuitable solvent system can lead to poor spot/band shape. Experiment with different solvent systems to find one that provides sharp, well-defined separation.[7]
Insolubility at the Point of Application If the compound precipitates on the column, it can lead to tailing. Ensure the sample is fully dissolved in the initial mobile phase. Applying the sample pre-adsorbed onto a small amount of silica gel can also help.[8]
Problem 3: this compound Degradation During Purification
Possible Cause Troubleshooting Step
Unstable Solvent Avoid using methanol and ethanol for prolonged periods, as they can cause transesterification of this compound.[1] Acetonitrile is a more stable solvent choice.[1][2]
pH Instability Strong acids and bases can destabilize this compound.[1][2] Ensure that the pH of your solvents and any aqueous washes are near neutral.
Exposure to Air and Light While not explicitly stated for this compound, many natural products are sensitive to air and light. It is good practice to minimize exposure by working quickly and using amber glassware.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for this compound Analysis
  • Plate Preparation : Use a pre-coated silica gel TLC plate. Draw a starting line with a pencil about 1 cm from the bottom.

  • Sample Application : Dissolve the crude extract or purified sample in a suitable solvent (e.g., acetone). Spot a small amount onto the starting line using a capillary tube.

  • Development : Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line. A suitable mobile phase is 75% hexane and 25% ethyl acetate.[1]

  • Visualization : After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light.[1]

Protocol 2: Column Chromatography for this compound Purification
  • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent. Alternatively, pre-adsorb the extract onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution : Begin eluting the column with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation : Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
  • Column : A reversed-phase column such as a ZORBAX SB-C18 (150 x 2.1 mm, 3.5 µm) can be used.[9]

  • Mobile Phase : A gradient elution with a mixture of 0.1% aqueous formic acid and acetonitrile is effective. The gradient can be run from 10% to 100% acetonitrile over 40 minutes.[9]

  • Flow Rate and Temperature : A flow rate of 300 µl/min and a column temperature of 30 °C are suitable conditions.[9]

  • Detection : this compound can be detected at a wavelength of 250 nm.[9]

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 374.34 g/mol [10]
UV λmax 251 nm[3]
TLC Rf Value ~0.3 (in an unspecified system)[8]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation Lichen Lichen Sample Extract Crude Extract Lichen->Extract Acetone Extraction CC Column Chromatography (Silica Gel) Extract->CC Fractions Collected Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Monitor Fractions Pure_this compound Pure this compound TLC->Pure_this compound Combine Pure Fractions

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic Start Problem: Poor TLC Separation Streaking Streaking/Tailing? Start->Streaking Rf_Issue R_f Value Issue? Streaking->Rf_Issue No Overload Reduce Sample Concentration Streaking->Overload Yes Solvent_Polarity Adjust Solvent Polarity Rf_Issue->Solvent_Polarity Yes Overload->Rf_Issue Add_Modifier Add Modifier (e.g., TEA) Solvent_Polarity->Add_Modifier If still streaking

Caption: Decision tree for troubleshooting poor TLC separation of this compound.

References

Technical Support Center: Atranorin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of atranorin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound, a phenolic compound, is secondary interactions between the analyte and active silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] These interactions introduce an additional retention mechanism to the primary reversed-phase separation, leading to an asymmetrical peak shape.[1][6]

Q2: Why is a low pH mobile phase recommended for this compound analysis?

A2: A low pH mobile phase, typically below pH 3, is recommended to suppress the ionization of residual silanol groups on the stationary phase.[2][7] This minimizes the secondary ionic interactions that cause peak tailing. Furthermore, studies on this compound's stability and pKa suggest that it is more stable and exists in a single, non-ionized form at low pH, which is crucial for achieving sharp, symmetrical peaks.[8] Calculated pKa values for this compound indicate significant changes in its form at a pH greater than 8.

Q3: Can the choice of organic solvent in the mobile phase affect this compound's peak shape?

A3: Yes, the organic solvent can influence peak shape. While both acetonitrile and methanol are commonly used in reversed-phase HPLC, methanol can sometimes offer better peak shapes for phenolic compounds due to its ability to hydrogen bond with and mask active silanol sites on the column.[3] However, the optimal solvent is often method-dependent, and successful separations of this compound have been achieved with both acetonitrile and methanol-based mobile phases.[8][9][10]

Q4: What is an acceptable peak asymmetry or tailing factor?

A4: Ideally, a perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a value between 0.9 and 1.2 is considered excellent. However, for many assays, a tailing factor up to 1.5 is acceptable.[1] Values exceeding 2.0 are generally considered unacceptable for quantitative analysis as they can compromise resolution and integration accuracy.

Q5: Can sample preparation impact peak shape?

A5: Absolutely. Inadequate sample cleanup can introduce matrix components that may interact with the stationary phase and cause peak tailing.[11][12] It is also crucial to ensure that the sample solvent is compatible with the mobile phase. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Initial Checks
  • Verify System Suitability: Before troubleshooting, ensure your HPLC system passes its standard performance qualification. Check for leaks, pressure fluctuations, and detector noise.

  • Column History and Performance: Review the history of the column. An old or poorly maintained column can be a primary source of peak tailing. If available, run a standard column performance test mix to check its efficiency and peak symmetry for well-behaved compounds.

Systematic Troubleshooting Steps

If initial checks do not resolve the issue, follow these steps:

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase pH Lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like phosphoric acid or formic acid.[8][9]Reduced interaction with silanol groups, leading to a more symmetrical peak.
Secondary Silanol Interactions If lowering the pH is insufficient, add a tailing suppressor like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1% v/v).[13][14][15]TEA acts as a competing base, masking the active silanol sites and improving peak shape.[15][16]
Column Overload Reduce the concentration of the this compound sample and re-inject. Also, consider reducing the injection volume.[6][17]If the peak shape improves with a more dilute sample, the column was likely overloaded.
Contaminated Guard or Analytical Column Remove the guard column and run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions.[12]Improved peak symmetry indicates that the guard or analytical column inlet was contaminated.
Column Bed Deformation If all other troubleshooting steps fail and peak tailing is observed for other compounds as well, the column bed may be compromised. Replace the analytical column.[1][6]A new column should provide symmetrical peaks if the issue was related to column integrity.
Quantitative Impact of Mobile Phase Adjustments on Peak Asymmetry

The following table provides a representative example of how mobile phase modifications can impact the peak asymmetry factor (As) for this compound.

Mobile Phase Composition pH Peak Asymmetry Factor (As) Observations
80:20 Methanol:Water6.52.1Significant peak tailing.
80:20 Methanol:Water + 0.1% Formic Acid2.81.3Marked improvement in peak symmetry.
80:20 Methanol:Water + 1% Phosphoric Acid2.21.1Excellent peak symmetry.
80:20 Methanol:Water + 0.1% Triethylamine8.51.8Some improvement, but pH is not ideal for this compound stability and ionization state.
80:20 Methanol:Water + 0.1% Formic Acid + 0.05% Triethylamine3.01.2Good peak shape with combined effect of low pH and a silanol masking agent.

Experimental Protocols

Protocol 1: Baseline this compound HPLC Analysis

This protocol describes a standard method for the analysis of this compound, aiming for a symmetrical peak shape.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade methanol.

    • HPLC-grade water.

    • Phosphoric acid (85%).

    • Sample diluent: Mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: 82:18 (v/v) Methanol: 1% Phosphoric Acid in water.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase by mixing 820 mL of methanol with 180 mL of 1% aqueous phosphoric acid. Degas the mobile phase before use.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 5-25 µg/mL).[9]

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Evaluate the this compound peak for symmetry. The asymmetry factor should ideally be ≤ 1.2.

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modifiers

This protocol outlines an experiment to systematically investigate the effect of mobile phase pH and a silanol masking agent on this compound peak shape.

  • Instrumentation and Reagents: As per Protocol 1, with the addition of formic acid and triethylamine.

  • Procedure:

    • Initial Analysis: Analyze the this compound standard using a neutral mobile phase (e.g., 80:20 Methanol:Water) to establish a baseline for peak tailing.

    • pH Adjustment:

      • Prepare a mobile phase of 80:20 Methanol:Water containing 0.1% formic acid. Equilibrate the system and inject the this compound standard.

      • Prepare a mobile phase of 80:20 Methanol:Water containing 1% phosphoric acid. Equilibrate the system and inject the this compound standard.

    • Addition of a Competing Base:

      • Prepare a mobile phase of 80:20 Methanol:Water containing 0.1% formic acid and 0.05% triethylamine. Equilibrate the system and inject the this compound standard.

    • Data Analysis: For each condition, record the retention time and calculate the peak asymmetry factor for the this compound peak. Compare the results to determine the optimal mobile phase composition for symmetrical peaks.

Visual Workflow for Troubleshooting this compound Peak Tailing

G start Peak Tailing Observed (As > 1.2) check_system Initial System Checks (System Suitability, Column History) start->check_system system_ok System & Column OK? check_system->system_ok fix_system Address System/Column Issues (e.g., Replace Column) system_ok->fix_system No lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) system_ok->lower_ph Yes end Symmetrical Peak Achieved (As <= 1.2) fix_system->end ph_ok Peak Shape Improved? lower_ph->ph_ok add_tea Add Competing Base (e.g., 0.05% TEA) ph_ok->add_tea No ph_ok->end Yes tea_ok Peak Shape Improved? add_tea->tea_ok check_overload Reduce Sample Concentration /Injection Volume tea_ok->check_overload No tea_ok->end Yes overload_ok Peak Shape Improved? check_overload->overload_ok check_contamination Check for Contamination (Guard/Analytical Column) overload_ok->check_contamination No overload_ok->end Yes contamination_ok Peak Shape Improved? check_contamination->contamination_ok replace_column Consider Column Bed Deformation (Replace Column) contamination_ok->replace_column No contamination_ok->end Yes replace_column->end

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: Atranorin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atranorin. The information provided addresses common challenges related to the stability of this compound in different solvents and at various pH levels during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which solvent is recommended for dissolving and storing this compound to ensure its stability?

A1: For the highest stability, it is recommended to dissolve and store this compound in acetonitrile.[1][2][3][4] Acetone is also a suitable alternative, showing good stability.[1][2][3] Solvents like methanol and ethanol should be used with caution as they can lead to rapid degradation of this compound.[1][2][3]

Q2: I observed a decrease in this compound concentration over a short period after dissolving it in methanol. Is this expected?

A2: Yes, this is an expected phenomenon. This compound is known to be unstable in alcoholic solvents such as methanol and ethanol.[1][2][3] It undergoes transesterification, leading to a significant decrease in its concentration, which can be observed within as little as 15 minutes of dissolution.[2]

Q3: How does pH affect the stability of this compound in a solution?

A3: this compound is highly sensitive to pH and is destabilized by the presence of strong acids or bases.[1][2][3][4] In strongly basic conditions, this compound degrades via saponification.[1][2][3][4] Conversely, under strongly acidic conditions, the concentration of this compound in solution may appear to increase over time, which is likely due to enhanced solubility rather than stability.[1][2] In aqueous solutions, this compound is particularly unstable at acidic and neutral pH.[5][6]

Q4: What are the primary degradation products of this compound that I should be aware of?

A4: The degradation products of this compound depend on the conditions. In methanolic solutions, the primary degradation products resulting from transesterification and hydrolysis are atraric acid and methyl haematommate.[6] Under strongly basic conditions, the degradation pathway is saponification, which results in different and more extensively degraded products.[2]

Troubleshooting Guides

Issue: Inconsistent quantification of this compound in HPLC analysis.
  • Possible Cause 1: Solvent-induced degradation.

    • Troubleshooting Step: If using methanol or ethanol as a solvent for extraction or sample preparation, be aware that this compound can degrade rapidly. For quantitative analysis, it is best to switch to a more stable solvent like acetonitrile or acetone.[1][2][3] If you must use an alcohol, perform the analysis as quickly as possible after dissolution.

  • Possible Cause 2: pH instability.

    • Troubleshooting Step: Ensure that the pH of your sample and mobile phase is controlled. Avoid strongly acidic or basic conditions unless intentionally studying their effects. Buffering your solutions may help maintain a stable pH.

  • Possible Cause 3: Solvent evaporation.

    • Troubleshooting Step: If you observe an unexpected increase in this compound concentration over time, especially in volatile solvents like diethyl ether, it may be due to solvent evaporation.[2] Ensure sample vials are properly sealed and minimize the time samples are left on an autosampler.

Issue: Unexpected peaks appearing in the chromatogram of an this compound standard.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: These new peaks are likely degradation products of this compound. In methanol or ethanol, these products are a result of transesterification.[2] In the presence of a strong base, they are saponification products.[2] To confirm, you can intentionally degrade a sample of this compound under these conditions and compare the chromatograms.

Data Presentation

Table 1: Stability of this compound in Different Solvents over 16 Hours

SolventRelative Concentration Change over TimeProposed Degradation Mechanism
Methanol Significant decrease within the first 30 minutes, then stabilizes.[2]Transesterification[1][2][3]
Ethanol Significant decrease within the first 30 minutes, then stabilizes.[2]Transesterification[1][2]
Acetonitrile Stable; slight, non-significant increase likely due to evaporation.[2]-
Acetone Stable; slight, non-significant increase likely due to evaporation.[2]-
Diethyl Ether Significant increase over time, likely due to high volatility and evaporation.[2]-

Table 2: Effect of pH on this compound Stability in Methanol

ConditionObservationProposed Degradation Mechanism
Strong Base Added Significant decrease in concentration; no this compound remaining after 12 hours.[2]Saponification[1][2][3][4]
Strong Acid Added Significant increase in concentration over time.[2]Increased Solubility[1][2]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol is adapted from studies on this compound stability.[2]

  • Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent (e.g., acetonitrile for stability studies, or methanol to observe degradation).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) is suitable for separation.[2]

  • Mobile Phase: An isocratic mobile phase of 99.9% acetonitrile and 0.1% trifluoroacetic acid can be used.[2] Alternatively, an 82:18 mixture of methanol and 1% phosphoric acid has been reported.[7]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[2][7]

  • Detection: Monitor the elution at 272 nm or 254 nm.[2][7] this compound typically elutes at around 2.5 minutes under the acetonitrile/TFA condition.[2]

  • Stability Study: Inject the this compound solution immediately after preparation (t=0) and then at regular intervals (e.g., every 15 minutes for the first 2 hours, then at 4, 6, 8, 12, and 16 hours) to monitor changes in concentration.[2]

Protocol 2: Microsomal Stability Assay for this compound

This is a general protocol for assessing metabolic stability, based on a described method.[6]

  • Reagents: Rat liver microsomes, NADPH, phosphate buffer (100 mM), and a terminating solvent (e.g., acetonitrile).

  • This compound Solution: Dissolve this compound in a suitable solvent like DMSO.[6]

  • Reaction Mixture: In a microcentrifuge tube, combine the rat liver microsomes and pre-warmed phosphate buffer. Add the this compound solution.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the mixture at 37°C. Samples can be taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Termination: Stop the reaction at each time point by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein (e.g., 30,000 x g for 10 minutes).[6]

  • Analysis: Analyze the supernatant for the remaining this compound concentration using a validated HPLC method (see Protocol 1).

Visualizations

Atranorin_Degradation_Pathways cluster_transesterification Transesterification (in Methanol/Ethanol) cluster_saponification Saponification (Strong Base) Atranorin1 This compound Trans_Products Atraric Acid + Methyl Haematommate Atranorin1->Trans_Products Acid Catalyst Alcohol Methanol or Ethanol Alcohol->Trans_Products Atranorin2 This compound Sap_Products Further Degraded Products Atranorin2->Sap_Products StrongBase Strong Base (e.g., KOH) StrongBase->Sap_Products

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow_Stability_Analysis cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_quant Quantification & Interpretation Prep_this compound Dissolve this compound in Test Solvent Time_Points Inject into HPLC at Multiple Time Points (0, 15, 30 min... 16h) Prep_this compound->Time_Points Data_Acquisition Acquire Chromatograms and Peak Areas Time_Points->Data_Acquisition Concentration_Calc Calculate this compound Concentration Data_Acquisition->Concentration_Calc Plot_Data Plot Concentration vs. Time Concentration_Calc->Plot_Data Conclusion Determine Stability Profile Plot_Data->Conclusion

Caption: Workflow for this compound stability analysis via HPLC.

References

Technical Support Center: Overcoming Atranorin Resistance in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with atranorin and encountering microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed antimicrobial mechanism of action for this compound?

A1: this compound, a lichen-derived depside, is understood to exert its antimicrobial effects through multiple mechanisms, characteristic of phenolic compounds. The primary proposed mechanism is the disruption of mitochondrial function. Specifically, this compound can interfere with oxidative phosphorylation and inhibit respiration by interacting with the mitochondrial membrane[1]. This disruption of energy production is a key factor in its antimicrobial activity. Additionally, like other phenolic compounds, this compound may also damage the bacterial cell membrane, leading to a loss of integrity and function[2][3].

Q2: My microbial strain has developed resistance to this compound. What are the likely resistance mechanisms?

A2: While specific research on this compound resistance is limited, based on mechanisms observed for other phenolic compounds, resistance is likely attributable to one or more of the following:

  • Efflux Pump Overexpression: This is a common mechanism where bacteria actively transport this compound out of the cell before it can reach its target. Efflux pumps like the AcrAB-TolC system in Gram-negative bacteria are known to confer resistance to a wide variety of phenolic compounds[4][5].

  • Enzymatic Degradation: Microbes may produce enzymes that chemically modify or cleave the this compound molecule, rendering it inactive. Bacteria have been shown to degrade various aromatic compounds, and it is plausible that similar enzymatic pathways could be adapted to degrade this compound[6][7].

  • Target Modification: Although less documented for this compound, microbes can alter the cellular components that this compound targets.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit this compound penetration and create microenvironments that reduce its efficacy. This compound has been shown to have some anti-biofilm activity, but resistant strains may overcome this[8].

Q3: Can this compound be used in combination with other antibiotics to overcome resistance?

A3: Yes, synergistic combinations are a promising strategy. Studies have shown that some lichen secondary metabolites exhibit synergistic effects when combined with conventional antibiotics, such as gentamicin, against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[9][10]. This suggests that this compound could be used to potentiate the activity of other antibiotics, potentially overcoming existing resistance mechanisms.

Troubleshooting Guide

Issue 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for a specific microbial strain.
Potential Cause Troubleshooting Steps
Efflux Pump Upregulation 1. Perform a broth microdilution assay to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps. 2. Quantify the expression of known efflux pump genes (e.g., acrA, acrB, tolC) using RT-qPCR in the resistant strain compared to a susceptible parent strain.
Development of Biofilm Formation 1. Use a crystal violet staining assay to quantify biofilm formation in the resistant strain compared to a susceptible strain. 2. Test the efficacy of this compound in combination with a biofilm-disrupting agent.
Possible Enzymatic Degradation 1. Incubate this compound in a culture supernatant of the resistant strain and analyze the mixture over time using HPLC to detect any modification or degradation of the this compound peak.
Issue 2: this compound is effective against planktonic cells but not against established biofilms.
Potential Cause Troubleshooting Steps
Limited Penetration of Biofilm Matrix 1. Test this compound in combination with enzymes that can degrade the biofilm matrix, such as DNase I or dispersin B. 2. Evaluate the efficacy of this compound at different stages of biofilm development (adhesion, maturation).
Altered Microenvironment within the Biofilm 1. Measure the pH and oxygen levels within the biofilm to see if they are in a range that might inactivate this compound.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature. This data can serve as a baseline for experimental work.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus (MSSA & MRSA)64-128[8]
Bacillus subtilis31[11]
Klebsiella pneumoniae>250[8]
Escherichia coli>250[8]
Raoultella planticola7.8[12][13]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergism

This protocol is used to assess the synergistic effect of this compound in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Antibiotic stock solution

Procedure:

  • Prepare serial dilutions of this compound and the antibiotic in MHB.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the antibiotic solution in decreasing concentrations along the x-axis.

  • Add 50 µL of the this compound solution in decreasing concentrations along the y-axis.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include wells with only this compound, only the antibiotic, and no antimicrobial agent as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: Indifference

    • FIC > 4.0: Antagonism

Protocol 2: Ethidium Bromide Efflux Assay

This protocol is used to investigate the role of efflux pumps in this compound resistance.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • This compound (as a potential efflux pump inhibitor)

  • Known efflux pump inhibitor (e.g., PAβN) as a positive control

  • Fluorometer

Procedure:

  • Wash the bacterial cells with PBS and resuspend them in PBS containing glucose.

  • Add EtBr to the cell suspension and incubate to allow for its uptake.

  • Monitor the fluorescence over time. An increase in fluorescence indicates EtBr accumulation.

  • Once the fluorescence plateaus, add this compound or the positive control (PAβN).

  • Continue to monitor the fluorescence. A decrease in fluorescence indicates EtBr efflux. If this compound inhibits the efflux pump, the rate of fluorescence decrease will be slower compared to the untreated control.

Visualizations

Atranorin_Mechanism_of_Action This compound This compound CellWall Bacterial Cell Wall This compound->CellWall penetrates Mitochondria Mitochondrial Membrane This compound->Mitochondria disrupts CellMembrane Cell Membrane CellWall->CellMembrane CellMembrane->Mitochondria OxPhos Oxidative Phosphorylation Mitochondria->OxPhos inhibits ATP ATP Production OxPhos->ATP decreased CellDeath Cell Death ATP->CellDeath leads to Atranorin_Resistance_Mechanisms cluster_cell Bacterial Cell EffluxPump Efflux Pump Atranorin_out This compound (out) EffluxPump->Atranorin_out EnzymaticDegradation Degradative Enzymes Inactivethis compound Inactive This compound EnzymaticDegradation->Inactivethis compound Target Cellular Target Atranorin_in This compound (in) Atranorin_in->EffluxPump expelled Atranorin_in->EnzymaticDegradation degraded by Atranorin_in->Target binds to Atranorin_out->Atranorin_in Synergy_Workflow cluster_agents Antimicrobial Agents cluster_bacterium Resistant Bacterium This compound This compound ResistanceMechanism Resistance Mechanism (e.g., Efflux Pump) This compound->ResistanceMechanism inhibits Antibiotic Conventional Antibiotic BacterialTarget Antibiotic Target Antibiotic->BacterialTarget acts on ResistanceMechanism->Antibiotic blocks EnhancedEffect Enhanced Antimicrobial Effect BacterialTarget->EnhancedEffect

References

minimizing interference in atranorin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and ensure accurate quantification of atranorin.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting this compound to ensure its stability?

A1: Acetonitrile and acetone are the most suitable solvents for this compound extraction as they provide the greatest stability.[1][2] this compound is unstable in solvents like methanol and ethanol, where it can break down through transesterification.[1][2] The use of strong acids or bases should also be avoided as they destabilize the compound.[1][2][3]

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: this compound is sensitive to several laboratory conditions. The primary causes of degradation are:

  • Solvent Choice: Methanol and ethanol can cause transesterification.[1][2]

  • pH: The presence of a strong base can lead to saponification, while acidic conditions can also alter its concentration.[1][2]

  • Temperature: this compound has been shown to be thermally labile (sensitive to heat).[2]

Q3: What is a "matrix effect" and how can it interfere with this compound quantification?

A3: A matrix effect is an influence on the analytical signal caused by other components in the sample besides the analyte (this compound).[4] These other components, co-eluting from the sample matrix, can either suppress or enhance the ionization of this compound in the detector (especially in LC-MS), leading to an underestimation or overestimation of its true concentration.[4][5][6]

Q4: How can I identify and mitigate matrix effects?

A4: You can assess for matrix effects using a standard addition procedure, where small, known amounts of the analyte are added to the sample.[7] If a matrix effect is present, this method will provide a more accurate measurement than a standard external calibration curve.[7] Other methods include using matrix-matched calibration or incorporating stable, isotope-labeled internal standards that behave similarly to the analyte.[8]

Q5: My HPLC chromatogram shows broad or split peaks for this compound. What are the likely causes?

A5: Broad or split peaks can stem from several issues:

  • Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[9]

  • Column Contamination or Degradation: Impurities from samples can accumulate on the column, or the column's stationary phase can degrade over time.[10] A void at the column inlet can also cause peak splitting.[11]

  • Detector Issues: A high detector time constant or incorrect settings can lead to peak broadening.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Step Reference
Inconsistent Mobile Phase Composition Ensure the mobile phase is prepared accurately and consistently. Use a gradient system that delivers a constant composition.[12]
Leaks in the HPLC System Check all fittings and pump seals for leaks, which can cause pressure fluctuations and affect flow rate.[10]
Temperature Fluctuations Use a column oven to maintain a constant, stable temperature for the column.[12]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after solvent changes.[12]
Issue 2: Baseline Noise or Drift
Potential Cause Troubleshooting Step Reference
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and filter them before use. Prepare fresh mobile phase daily.[10][13]
Air Bubbles in the System Degas the mobile phase using sonication or an inline degasser to remove dissolved gases.[10]
Detector Lamp Failing A noisy baseline can indicate that the detector lamp is nearing the end of its life and may need replacement.-
Column Contamination Impurities bleeding from the column can cause the baseline to drift, particularly during gradient elution. Flush the column with a strong solvent.[9]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Lichen Thalli
  • Sample Preparation: Weigh the dried lichen thallus material.

  • Extraction: Place the material in a suitable vessel and add either acetonitrile or acetone .[1][2] Avoid using methanol, ethanol, or adding strong acids/bases.

  • Sonication: Sonicate the mixture for a set period to facilitate extraction.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Storage: If not analyzed immediately, store the extract in a cool, dark place to minimize degradation.

Protocol 2: HPLC Method for this compound Quantification

This protocol is a generalized example based on common practices. Method parameters should be optimized for your specific instrument and sample.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., ODS Hypersil, 250 x 4.0 mm, 5 µm).[14]

  • Mobile Phase: An isocratic mixture of methanol and 1% phosphoric acid (e.g., 82:18 v/v).[14] Alternatively, an acetonitrile/0.1% trifluoroacetic acid mixture can be used.[2]

  • Flow Rate: 1.0 mL/min.[2][14]

  • Detection Wavelength: 254 nm.[14]

  • Injection Volume: 10-20 µL.

  • Internal Standard (Optional): Benzoic acid can be used as an internal standard, but only under neutral pH conditions with acetonitrile or acetone as the solvent.[2]

Visualizations

Caption: Experimental workflow for this compound quantification.

degradation_pathways A Inaccurate Quantification B This compound Degradation B->A F Transesterification B->F Mechanism in Alcohol G Saponification B->G Mechanism in Strong Base C Incorrect Solvent (Methanol, Ethanol) C->B D Extreme pH (Strong Acid or Base) D->B E High Temperature E->B

Caption: Causes and effects of this compound degradation.

troubleshooting_flowchart start Problem: Inconsistent Peak Area or Retention Time q1 Is the mobile phase freshly prepared & degassed? start->q1 a1_yes Check for system leaks (fittings, seals) q1->a1_yes Yes a1_no Prepare fresh mobile phase. Degas thoroughly. q1->a1_no No q2 Are there leaks? a1_yes->q2 a2_yes Tighten fittings or replace worn seals. q2->a2_yes Yes q3 Is the column temperature stable? q2->q3 No a2_no Is the column temperature stable? a3_yes Check sample solvent. Dissolve in mobile phase. q3->a3_yes Yes a3_no Use a column oven for temperature control. q3->a3_no No end_node If problem persists, consider column contamination or degradation. a3_yes->end_node

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Atranorin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for atranorin synthesis and derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical manipulation of this lichen-derived depside. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading during storage or reaction work-up?

A1: this compound is notoriously unstable under various conditions. Degradation is often observed due to solvent choice and pH. Protic solvents like methanol and ethanol can cause transesterification of the depside bond, leading to the formation of atraric acid and methyl haematommate[1][2]. Furthermore, this compound is susceptible to saponification (hydrolysis) under basic conditions and can also be destabilized by strong acids[1]. For optimal stability, store this compound in a solid, dry state and in solution, use aprotic solvents like acetonitrile[1].

Q2: I'm observing very low yields after purification. What are the potential causes?

A2: Low yields can be attributed to several factors. Firstly, the inherent instability of this compound on silica gel can lead to significant material loss during chromatographic purification[1]. Secondly, poor solubility in common recrystallization solvents can make purification by this method inefficient. Lastly, side reactions during derivatization or incomplete reactions will naturally lead to lower yields of the desired product. Careful selection of purification methods and reaction conditions is crucial.

Q3: What is the best solvent for working with this compound?

A3: Acetonitrile has been identified as the solvent in which this compound exhibits the highest stability[1]. Acetone is also a suitable solvent for extraction and handling[1]. Methanol and ethanol should be used with caution and for short durations, as they are known to cause degradation[1][2].

Q4: Can I synthesize this compound from simple chemical precursors (total synthesis)?

A4: While the biosynthesis of this compound has been studied, including the successful heterologous expression of its biosynthetic gene cluster, information on the total chemical synthesis of this compound is not widely reported in the scientific literature. This suggests that such a process is likely complex and low-yielding. Most researchers currently work with this compound isolated from natural lichen sources.

Q5: Are there any successful examples of this compound derivatization?

A5: Yes, the aldehyde functional group on the A-ring of this compound is a key handle for derivatization. Semi-synthesis of imine derivatives has been successfully achieved through microwave-assisted condensation of this compound with various amines and hydrazines. This approach offers a rapid and efficient way to modify the this compound scaffold.

Troubleshooting Guides

Synthesis & Derivatization
Problem Potential Cause Troubleshooting Solution
Low to no product formation in derivatization reaction 1. This compound degradation: Reaction conditions (e.g., prolonged heating, acidic/basic reagents) may be degrading the starting material. 2. Poor solubility: this compound may not be sufficiently soluble in the reaction solvent to participate in the reaction. 3. Steric hindrance: The chosen reagent may be too bulky to react with the target functional group on the this compound molecule.1. Use milder reaction conditions. For imine formation, consider microwave-assisted synthesis to reduce reaction times. 2. Screen for solvents where this compound has better solubility (e.g., acetone, THF, dioxane). Consider using co-solvents. 3. Use smaller, more reactive derivatizing agents.
Multiple unexpected side products observed 1. Lack of regioselectivity: Reagents may be reacting at multiple sites on the this compound molecule (e.g., phenolic hydroxyl groups). 2. Degradation products: The observed "side products" may be the result of this compound decomposition.1. Employ protecting group strategies for the phenolic hydroxyl groups to direct the reaction to the desired site. 2. Analyze the side products by LC-MS to identify if they correspond to known degradation products like atraric acid or methyl haematommate. Optimize reaction conditions for stability.
Difficulty in achieving regioselective derivatization of phenolic hydroxyls The phenolic hydroxyl groups on both rings of this compound have similar reactivity, making selective derivatization challenging.Consider using advanced catalytic methods that can direct functionalization to the ortho or para positions of a phenol. Alternatively, a protecting group strategy that takes advantage of subtle differences in steric hindrance around the hydroxyl groups may be necessary.
Purification & Isolation
Problem Potential Cause Troubleshooting Solution
Product degradation during column chromatography This compound is known to be unstable on standard silica gel, which is acidic and can catalyze hydrolysis of the depside bond.1. Use deactivated silica: Prepare a slurry of silica gel with a small amount of a weak base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Alternative stationary phases: Consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography). 3. Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
Poor separation of product from starting material or impurities The polarity of the product and impurities are too similar in the chosen eluent system.1. Optimize eluent system: Systematically screen different solvent mixtures with varying polarities. For normal phase, common systems include hexane/ethyl acetate or dichloromethane/methanol. 2. Gradient elution: Employ a solvent gradient during chromatography to improve the resolution of closely eluting compounds. 3. Consider preparative HPLC: For difficult separations, preparative HPLC on a C18 column can offer superior resolution.
Product crashes out during work-up or concentration The product has low solubility in the solvent being used.1. Solvent screening: Identify a solvent or solvent mixture in which the product is more soluble for the final concentration step. 2. Avoid complete evaporation: Concentrate the solution to a smaller volume and then precipitate the product by adding an anti-solvent. 3. Use a larger volume of solvent: While this may increase drying time, it can prevent premature precipitation.

Quantitative Data Summary

Parameter Condition Value Reference
This compound Stability in Solvents Most StableAcetonitrile[1]
Unstable (Transesterification)Methanol, Ethanol[1][2]
Unstable (Saponification)Strong Base[1]
Degradation Products in Methanol Atraric Acid5.66% (w/w) in extract[2]
Methyl Haematommate0.69% (w/w) in extract[2]
Metabolic Stability Half-life in rat liver microsomes7.6 minutes

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Imine Synthesis of this compound

This protocol is a general guideline based on established methods for microwave-assisted imine synthesis. Optimization may be required for specific amines.

  • Reaction Setup:

    • In a 10 mL microwave vial, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like absolute ethanol or dioxane.

    • Add the primary amine or hydrazine (1.1 equivalents).

    • Add a catalytic amount of an acid catalyst (e.g., a single drop of glacial acetic acid).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Set the temperature to 80-100 °C.

    • Set the reaction time to 5-15 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography on deactivated silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol can be adapted for monitoring reaction progress and assessing purity.

  • Instrumentation: HPLC system with a DAD or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

    • Example Gradient: Start with 60% acetonitrile, increase to 100% acetonitrile over 7-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 272 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile.

  • Expected Retention Times: this compound typically elutes as a major peak. Its degradation products, atraric acid and methyl haematommate, will have different retention times, usually eluting earlier.

Visualizations

experimental_workflow cluster_synthesis This compound Derivatization cluster_purification Purification cluster_analysis Analysis This compound This compound Microwave Microwave Irradiation (80-100°C, 5-15 min) This compound->Microwave Reagents Amine/Hydrazine + Catalyst Reagents->Microwave Crude Crude Product Microwave->Crude Purification Flash Chromatography (Deactivated Silica) Crude->Purification PureProduct Pure Imine Derivative Purification->PureProduct Analysis HPLC / LC-MS / NMR PureProduct->Analysis Characterization Structure & Purity Confirmation Analysis->Characterization

Caption: Workflow for the microwave-assisted synthesis and purification of this compound imine derivatives.

troubleshooting_logic start Low Yield or Impure Product check_stability Is this compound Stable Under Reaction Conditions? start->check_stability degradation Degradation Occurring check_stability->degradation Yes check_purification Is Purification Method Causing Degradation? check_stability->check_purification No solution_stability Solution: - Use Acetonitrile - Milder Conditions - Shorter Reaction Time degradation->solution_stability purification_issue Degradation on Silica Gel check_purification->purification_issue Yes check_solubility Is Solubility an Issue? check_purification->check_solubility No solution_purification Solution: - Deactivate Silica - Use Alumina/C18 - Faster Chromatography purification_issue->solution_purification solubility_issue Poor Solubility check_solubility->solubility_issue Yes solution_solubility Solution: - Screen Solvents (THF, Dioxane) - Use Co-solvents solubility_issue->solution_solubility

Caption: Troubleshooting logic for low yield or impurity issues in this compound derivatization.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Atranorin and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two prominent lichen-derived secondary metabolites, atranorin and usnic acid. Both compounds have garnered significant interest in oncological research for their potential as anticancer agents. This document synthesizes experimental data to offer an objective overview of their performance, complete with detailed experimental protocols and visual representations of key biological pathways.

Executive Summary

Both this compound and usnic acid, naturally occurring compounds found in lichens, demonstrate cytotoxic effects against a range of cancer cell lines. However, studies consistently indicate that usnic acid exhibits a more potent cytotoxic and anti-proliferative impact compared to this compound across various cancer cell types.[1][2][3] The cytotoxic efficacy of both compounds is dose- and time-dependent.[3][4] While both induce apoptosis, their primary mechanism of action appears to be cytostatic, inhibiting cell proliferation and migration.[1]

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and usnic acid against various human cancer cell lines as reported in the scientific literature. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure TimeReference
This compound MDA-MB-231Breast Cancer5.36 ± 0.85Not Specified[5]
MCF-7Breast Cancer7.55 ± 1.2Not Specified[5]
DU145Prostate Cancer15.19 (for acetate derivative)48 hours[6]
Usnic Acid HCT116Colon Cancer~29 (approx. 10 µg/mL)72 hours[7]
MDA-MB-231Breast Cancer~46 (15.8 µg/mL for (+)-UA)72 hours[7]
H520Lung Squamous Cell Carcinoma32.51 ± 0.4448 hours[8]
Calu-1Lung Squamous Cell Carcinoma34.25 ± 0.0548 hours[8]
HeLaCervical Cancer48.724 hours[4]
A-549Lung Cancer8424 hours[4]
MCF-7Breast Cancer8924 hours[4]
HEC-1BEndometrial Carcinoma19.9548 hours[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used in the cited cytotoxicity studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or usnic acid and incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described in the MTT assay protocol.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Colorimetric Measurement: The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of LDH released and, therefore, to the extent of cell membrane damage.[2][10]

Signaling Pathways and Mechanisms of Action

Both this compound and usnic acid exert their cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound's Mechanism of Action

This compound has been shown to interact with the Akt signaling pathway , a crucial regulator of cell survival and proliferation. By inhibiting Akt, this compound can suppress downstream anti-apoptotic signals and promote cell death.[5] Molecular docking studies have indicated a high interaction of this compound with Akt.[5] Furthermore, this compound can down-regulate anti-apoptotic proteins like Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[5] Some studies also suggest that this compound can induce apoptosis through the activation of caspase-3.[5]

Atranorin_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Bax Bax This compound->Bax Upregulates Caspase3 Caspase-3 This compound->Caspase3 Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Executes Usnic_Acid_Pathway Usnic_Acid Usnic Acid ROS ROS Accumulation Usnic_Acid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Pathway ROS->JNK Bax_Bcl2 Increased Bax:Bcl-2 ratio Mitochondria->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis JNK->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound/Usnic Acid) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis_Assay Apoptosis Assay (e.g., DAPI, Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (Spectrophotometry) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

References

A Comparative Analysis of the Antibacterial Properties of Atranorin and Evernic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activities of two prominent lichen secondary metabolites: atranorin and evernic acid. The information presented is collated from various experimental studies to assist researchers in evaluating their potential as antibacterial agents. This document summarizes quantitative efficacy data, details common experimental protocols, and visualizes workflows and potential mechanisms of action.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound and evernic acid has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that these values were obtained from different studies, which may have employed varied methodologies; therefore, a direct comparison should be made with caution.

CompoundMicroorganismTypeMIC (µg/mL)Citation
This compound Staphylococcus aureusGram-positive201 (IC₅₀)¹
Mycobacterium aurumGram-positive250
Evernic Acid Staphylococcus aureusGram-positive2 - 14²
Bacillus subtilisGram-positive250
Bacillus mycoidesGram-positive250
Klebsiella pneumoniaeGram-negative250
Escherichia coliGram-negative500
Candida albicansFungus38 - 250
Aspergillus flavusFungus1000
Aspergillus fumigatusFungus1000

¹Data reported as IC₅₀ from an acetone extract containing this compound as the main component. ²MIC of 14 µg/mL was for an acetonitrile extract of Evernia prunastri where evernic acid was the most potent compound. A highly purified fraction containing evernic acid showed an MIC of 2 µg/mL against S. aureus.

Experimental Protocols

The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. The most common procedures cited in the literature are detailed below.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Luria Bertani broth) at 37°C. The turbidity of the bacterial suspension is then standardized, typically to a 0.5 McFarland standard, to ensure a consistent cell density for inoculation.

  • Assay Setup: The assay is performed in 96-well microplates. A two-fold serial dilution of the test compound (this compound or evernic acid) is prepared in the wells containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microplates are then incubated at 37°C for a period ranging from 6 to 24 hours, depending on the bacterial species.

  • Determining MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Visual assessment can be supplemented by using a growth indicator like resazurin.

2. Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the growth inhibition zone.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).

Visualizing Workflows and Mechanisms

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Culture (e.g., Luria Bertani Broth) B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-Well Plate (Bacteria + Compound Dilutions) B->D C Prepare Serial Dilutions of this compound/Evernic Acid C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Visually Inspect for Turbidity or Use Growth Indicator E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination using broth microdilution.

Proposed Antibacterial Mechanisms of Action

The precise molecular mechanisms of antibacterial action for this compound and evernic acid are not fully elucidated. However, studies on these and structurally related lichen metabolites suggest potential pathways. Evernic acid, in particular, has been shown to interfere with bacterial communication systems.

G cluster_evernic Evernic Acid: Proposed Mechanisms cluster_related Related Lichen Metabolite (Usnic Acid) Mechanism EA Evernic Acid QS Quorum Sensing System (e.g., in P. aeruginosa) EA->QS Inhibits FolicAcid Folic Acid Synthesis Pathway (Structural Similarity) EA->FolicAcid Potential Target? Virulence Virulence Factor Expression (e.g., lasB, rhlA) QS->Virulence Regulates Biofilm Biofilm Formation QS->Biofilm Regulates UA Usnic Acid Macromolecules Macromolecular Synthesis (in Gram-positive bacteria) UA->Macromolecules Inhibits DNA DNA Synthesis RNA RNA Synthesis

Caption: Potential antibacterial mechanisms of evernic acid.

Discussion and Conclusion

The available data suggest that both this compound and evernic acid possess antibacterial properties, particularly against Gram-positive bacteria. Evernic acid appears to be a promising candidate, with some studies indicating very low MIC values against S. aureus. Its potential to inhibit quorum sensing in Gram-negative bacteria like P. aeruginosa presents an alternative mechanism to direct bactericidal or bacteriostatic action, which is a valuable attribute in combating virulence and biofilm formation.

The mechanism of action for this compound is less clear from the current literature, though it is consistently reported to have antimicrobial effects. For context, the related lichen metabolite usnic acid is known to inhibit critical cellular processes like DNA and RNA synthesis in Gram-positive bacteria, a mechanism that could potentially be shared by other depsides like this compound and evernic acid.

For drug development professionals, evernic acid's dual action—direct inhibition and quorum sensing quenching—makes it a particularly interesting lead compound. Further research is warranted to conduct direct comparative studies of these two compounds under standardized conditions and to fully elucidate their molecular targets and mechanisms of action.

A Comparative Guide to the Mechanisms of Action: Atranorin vs. Physodic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of two prominent lichen-derived secondary metabolites, atranorin and physodic acid. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This document synthesizes experimental data to objectively compare their performance, offering insights into their distinct and overlapping biological activities.

Introduction

This compound, a β-orcinol depside, and physodic acid, a depsidone, are both produced by various lichen species.[1] While structurally related as phenolic compounds, their distinct chemical scaffolds—a depside versus a depsidone—confer different biological properties. Experimental evidence suggests that physodic acid often exhibits more potent cytotoxic and pro-apoptotic effects compared to this compound.[2] This guide will delve into the molecular mechanisms underlying these differences, focusing on their impact on key cellular signaling pathways.

Comparative Analysis of Molecular Mechanisms

This compound and physodic acid exert their biological effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Mechanisms

This compound:

This compound has demonstrated anticancer activity through multiple mechanisms. It has been shown to interact with and down-regulate the anti-apoptotic protein Akt, a key regulator of cell survival.[3][4] This interaction leads to a downstream cascade that includes an increase in the pro-apoptotic protein Bax and the activation of caspase-3, ultimately inducing apoptosis.[3] Furthermore, this compound has been found to inhibit the Wnt/β-catenin signaling pathway by suppressing the nuclear import of β-catenin.[5] This inhibition leads to the downregulation of β-catenin/LEF and c-jun/AP-1 downstream target genes such as CD44, cyclin-D1, and c-myc, which are crucial for cancer cell proliferation and motility.[5][6] Some studies also suggest this compound can induce necrotic-like cell death.[7]

Physodic Acid:

Physodic acid is generally considered a more potent inducer of apoptosis than this compound.[2][8] Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-xl, and activation of caspase-3.[8] Similar to this compound, physodic acid also inhibits the Wnt signaling pathway.[9][10] It has been shown to potently decrease the expression of the β-catenin target gene Axin2.[9] Additionally, physodic acid has been reported to reduce the expression of Heat Shock Protein 70 (Hsp70), which is involved in protecting cancer cells from apoptosis.[2]

Direct Comparison:

Studies directly comparing the two compounds on melanoma cell lines have shown that physodic acid induces a dose-dependent inhibition of cell growth and activates apoptosis at lower concentrations than this compound.[2][8] While both compounds can inhibit the Wnt pathway, physodic acid appears to be a more potent inhibitor of β-catenin-dependent transcription.[9]

Anti-inflammatory Mechanisms

This compound:

This compound possesses significant anti-inflammatory properties. It has been shown to be a potent inhibitor of leukotriene B4 (LTB4) biosynthesis, a key mediator of inflammation, with a reported IC50 value of 6.0 ± 0.4 µM.[11] It also exhibits inhibitory effects on cyclooxygenases (COX-1 and COX-2) at a concentration of 45 μM.[11]

Physodic Acid:

The anti-inflammatory actions of physodic acid are also notable. It has been found to inhibit hyaluronidase, an enzyme involved in inflammation and tissue degradation, with a reported IC50 of 0.053 mg/mL.[10]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and physodic acid against various cancer cell lines, providing a quantitative comparison of their cytotoxic potencies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-231Breast Cancer5.36 ± 0.85[3][12]
MCF-7Breast Cancer7.55 ± 1.2[3][12]
A549Lung Cancer~67 (at 25 µg/mL)[5]
HeLaCervical Cancer70.60 (µg/mL)[13]
A-172Glioblastoma90.89 ± 3.70
T98GGlioblastoma98.63 ± 7.80[14]
U-138 MGGlioblastoma47.84 ± 2.16[14]
Physodic Acid A375Melanoma6.25 - 50 (dose-dependent)[8]
LNCaPProstate Cancer12.5 - 50 (dose-dependent)[15]
DU-145Prostate Cancer12.5 - 50 (dose-dependent)[15]
MCF-7Breast Cancer46.0 - 93.9[16]
T47DBreast Cancer46.0 - 93.9[16]
MDA-MB-231Breast Cancer46.0 - 93.9[16]
A-172Glioblastoma1-100 (dose-dependent)[10]
T98GGlioblastoma1-100 (dose-dependent)[10]
U-138 MGGlioblastoma1-100 (dose-dependent)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below as representative protocols.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or physodic acid (typically ranging from 0.1 to 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Proteins (Akt and β-catenin)

This protocol is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: After treatment with this compound or physodic acid, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-catenin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

  • Cell Harvesting: Following treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and physodic acid.

Atranorin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Dsh Dsh Receptor->Dsh This compound This compound Akt Akt This compound->Akt Inhibits Beta_catenin β-catenin This compound->Beta_catenin Inhibits nuclear import PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis_regulators Bax/Bcl-2 ratio Akt->Apoptosis_regulators Inhibits Beta_catenin_nuc β-catenin Beta_catenin->Beta_catenin_nuc Caspase3 Caspase-3 Apoptosis_regulators->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Wnt Wnt Wnt->Receptor APC_complex APC/Axin/GSK3β Destruction Complex Dsh->APC_complex Inhibits APC_complex->Beta_catenin Degrades TCF_LEF TCF/LEF Beta_catenin_nuc->TCF_LEF Target_genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_genes Activates Physodic_Acid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Physodic_Acid Physodic Acid Apoptosis_regulators Bax/Bcl-xl ratio Physodic_Acid->Apoptosis_regulators Increases Hsp70 Hsp70 Physodic_Acid->Hsp70 Inhibits Wnt Wnt Signaling Physodic_Acid->Wnt Inhibits Beta_catenin β-catenin TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Caspase3 Caspase-3 Apoptosis_regulators->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Hsp70->Apoptosis Inhibits Wnt->Beta_catenin Target_genes Target Genes (Axin2) TCF_LEF->Target_genes Activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with this compound or Physodic Acid start->treatment MTT MTT Assay (Cell Viability) treatment->MTT WB Western Blot (Protein Expression) treatment->WB FC Flow Cytometry (Apoptosis) treatment->FC IC50 IC50 Calculation MTT->IC50 Protein_Quant Protein Quantification WB->Protein_Quant Apoptosis_Quant Apoptosis Quantification FC->Apoptosis_Quant

References

A Comparative Analysis of Atranorin from Diverse Lichen Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Atranorin is one of the most prevalent secondary metabolites found in the cortical layer of numerous lichen species. As a β-orcinol depside, it plays a significant role in protecting the lichen's photobiont from excess light. Beyond its ecological function, this compound has garnered substantial interest from the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] This guide provides a comparative overview of this compound from different lichen sources, presenting quantitative data, detailed experimental protocols, and key mechanistic insights to support research and development efforts.

Data Presentation: Quantitative Comparison

The concentration of this compound can vary significantly between different lichen species and even within the same species due to environmental factors like UV radiation exposure.[4] The following tables summarize the this compound content found in select lichens and its performance in various biological assays.

Table 1: this compound Content in Various Lichen Species

Lichen SpeciesThis compound Content (mg/g dry wt.)NotesCitation(s)
Stereocaulon alpinum12.49Collected from Svalbard.[5][6]
Cladonia mitis12.75[5]
Stereocaulon sp.~4.84Collected from boreal woodland/tundra in Alaska.[5]
Cladina rangiferinaContent VariesThis compound concentration increases with exposure to UV-A radiation.[4]

Table 2: Comparative Biological Activity of this compound

Biological ActivityAssay / TargetTest SubjectResult (IC₅₀ / MIC)Citation(s)
AntioxidantDPPH Radical ScavengingIn vitroIC₅₀: 39.31 μM[7]
AntioxidantSuperoxide Anion ScavengingIn vitro51-63% scavenging activity[8]
Anti-inflammatoryLeukotriene B4 (LTB4) Biosynthesis InhibitionBovine Polymorphonuclear LeukocytesIC₅₀: 6 μM[9][10]
AnticancerCytotoxicityBreast Cancer Cell Line (MCF-7)IC₅₀: 5.36 ± 0.85 µM[11]
AnticancerCytotoxicityBreast Cancer Cell Line (MDA-MB-231)IC₅₀: 7.55 ± 1.2 µM[11]
AntimicrobialMinimum Inhibitory Concentration (MIC)Raoultella planticola7.8 µg/mL (from Parmotrema reticulatum extract)[7]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of natural products. The following protocols are based on established methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction and Quantification of this compound

This protocol is optimized for stability and accurate measurement using High-Performance Liquid Chromatography (HPLC), which is a standard technique for quantifying lichen compounds.[12]

a) Sample Preparation:

  • Collect lichen thalli and gently clean to remove debris and substrate.

  • Air-dry the cleaned samples in a well-ventilated area away from direct sunlight.

  • Grind the dried lichen thalli into a fine powder using a mortar and pestle or a mechanical grinder.

b) Extraction:

  • Weigh approximately 100 g of powdered lichen material.

  • Perform maceration using methanol (3 x 0.5 L) at room temperature.[13]

  • Combine the methanol extracts and concentrate under vacuum using a rotary evaporator to yield a crude extract.

  • For optimal stability and quantification, re-dissolve a known mass of the crude extract in acetonitrile or acetone.[12][14][15] These solvents are recommended as they minimize the degradation of this compound that can occur in methanol or ethanol via transesterification.[12][14] Avoid the use of strong acids or bases, which can destabilize the compound.[12][14]

c) HPLC Quantification:

  • Filter the dissolved extract through a 0.45 µm syringe filter before injection.

  • Analyze the sample using a C18 reverse-phase HPLC column.

  • Use a mobile phase typically consisting of a gradient of methanol, water, and phosphoric acid.

  • Detect this compound using a UV detector, typically at a wavelength of 254 nm.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a series of dilutions from the stock solution.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid or α-tocopherol as a positive control.[16]

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Include a positive control (microorganism and medium, no this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[7]

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes. The following have been generated using the DOT language to illustrate a standard experimental workflow and a key biological mechanism of this compound.

cluster_start Phase 1: Preparation cluster_extraction Phase 2: Extraction & Quantification cluster_bioassay Phase 3: Bioactivity Screening cluster_end Phase 4: Analysis A Lichen Collection & Identification B Sample Cleaning & Drying A->B C Grinding to Powder B->C D Solvent Extraction (Acetonitrile/Acetone) C->D E Purification (Optional) (Column Chromatography) D->E F Quantification (HPLC Analysis) D->F E->F G Antioxidant Assays (DPPH, etc.) F->G H Antimicrobial Assays (MIC Determination) F->H I Anti-inflammatory Assays (COX/LOX Inhibition) F->I J Cytotoxicity Assays (MTT, etc.) F->J K Data Analysis & Comparison G->K H->K I->K J->K

Caption: Experimental Workflow for Comparative Analysis of this compound.

AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenases) AA->COX LOX 5-LOX (5-Lipoxygenase) AA->LOX PGs Prostaglandins COX->PGs synthesis LTB4 Leukotriene B4 LOX->LTB4 synthesis Inflammation Inflammation PGs->Inflammation LTB4->Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits

Caption: Simplified Anti-inflammatory Mechanism of this compound.

References

Unveiling the Anti-Cancer Potential of Atranorin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led researchers to explore a vast array of natural compounds. Among these, atranorin, a secondary metabolite derived from lichens, has emerged as a promising candidate with demonstrated anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound's efficacy against other relevant compounds, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

Comparative Anti-Proliferative Efficacy

This compound has been shown to inhibit the proliferation of a range of cancer cells in a dose-dependent manner. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a comparable lichen-derived compound, usnic acid, across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Breast Cancer5.36 ± 0.85Not Specified[1][2]
MCF-7Breast Cancer7.55 ± 1.2Not Specified[1][2]
DU145Prostate Cancer15.19 (as acetate derivative)48[3]
HT-29Colon Carcinoma~20 µg/mLNot Specified[4]
FemXMelanoma~20 µg/mLNot Specified[4]

Table 2: IC50 Values of Usnic Acid in Human Cancer Cell Lines for Comparison

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Breast Cancer13 (approx.)48[5]
MCF-7Breast Cancer18.9Not Specified[5]
PC-3Prostate Cancer>10Not Specified[6]
DU145Prostate Cancer45.9 ((+)-UA) / 57.4 ((-)-UA)72[6]
A375Melanoma11.84 µg/mL ((+)-UA)48[6][7]
HTB-140Melanoma14.72 µg/mL ((+)-UA)48[6][7]
MeWoMelanoma62.848[8]
A2058Melanoma89.848[8]

Delving into the Mechanism: Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several key signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for targeted drug development.

Wnt/β-catenin Signaling Pathway

This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation and tumor growth. This compound inhibits the nuclear import of β-catenin, a key transcriptional co-activator in this pathway.[9] This prevents the transcription of Wnt target genes such as c-myc and cyclin D1, which are critical for cell cycle progression.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylates for Degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Atranorin_cyto This compound Atranorin_cyto->beta_catenin_nuc Inhibits Nuclear Import TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates Transcription AP1_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress MAPK_cascade MAPK Cascade (e.g., JNK, ERK) Growth_Factors->MAPK_cascade c_Jun c-Jun MAPK_cascade->c_Jun Phosphorylates & Activates c_Fos c-Fos MAPK_cascade->c_Fos Induces Expression Atranorin_cyto This compound Atranorin_cyto->MAPK_cascade Inhibits AP1_complex AP-1 Complex c_Jun->AP1_complex c_Fos->AP1_complex Target_Genes AP-1 Target Genes AP1_complex->Target_Genes Regulates Transcription STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_cyto STAT (inactive) JAK->STAT_cyto Phosphorylates STAT_active STAT (active dimer) STAT_cyto->STAT_active Dimerizes STAT_nuc STAT Dimer STAT_active->STAT_nuc Translocation Atranorin_cyto This compound Atranorin_cyto->STAT_nuc Decreases Nuclear Level Target_Genes STAT Target Genes STAT_nuc->Target_Genes Activates Transcription Akt_Pathway cluster_stimuli Upstream Signals cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Atranorin_cyto This compound Atranorin_cyto->Akt Down-regulates Bax->Apoptosis Promotes MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat cells with varying concentrations of this compound step1->step2 step3 3. Incubate for a specified period (e.g., 24, 48, 72 hours) step2->step3 step4 4. Add MTT reagent to each well step3->step4 step5 5. Incubate to allow formazan crystal formation step4->step5 step6 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) step5->step6 step7 7. Measure absorbance at a specific wavelength (e.g., 570 nm) step6->step7 step8 8. Calculate cell viability and IC50 values step7->step8 Wound_Healing_Assay_Workflow cluster_workflow Wound Healing Assay Workflow step1 1. Grow cells to a confluent monolayer in a culture plate step2 2. Create a 'scratch' or wound in the monolayer with a sterile pipette tip step1->step2 step3 3. Wash with PBS to remove dislodged cells step2->step3 step4 4. Add fresh medium with or without the test compound (this compound) step3->step4 step5 5. Capture images of the wound at different time points (e.g., 0h, 24h) step4->step5 step6 6. Measure the width of the wound at each time point step5->step6 step7 7. Calculate the percentage of wound closure step6->step7 Transwell_Invasion_Assay_Workflow cluster_workflow Transwell Invasion Assay Workflow step1 1. Coat the upper chamber of a Transwell insert with Matrigel step2 2. Seed cancer cells in serum-free medium in the upper chamber step1->step2 step3 3. Add medium with a chemoattractant (e.g., FBS) to the lower chamber step2->step3 step4 4. Add this compound to the upper or lower chamber step3->step4 step5 5. Incubate for a specified time to allow cell invasion step4->step5 step6 6. Remove non-invading cells from the upper surface of the membrane step5->step6 step7 7. Fix and stain the invading cells on the lower surface of the membrane step6->step7 step8 8. Count the number of invaded cells under a microscope step7->step8

References

A Comparative Guide to Atranorin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of atranorin, a major secondary metabolite in many lichen species with various biological activities. The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the quantification of this compound using HPLC, HPTLC-Densitometry, and UV-Vis Spectrophotometry. This allows for a direct comparison of the methods based on critical validation parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC) with DensitometryUV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation on a thin layer of adsorbent, followed by in-situ quantification of spots using a densitometer.Measurement of light absorbance by this compound in a solution at a specific wavelength.
Linearity Range 5-25 µg/mL[1]100-1000 ng/spot2-12 µg/mL (for a similar phenolic compound, rutin)[2]
Limit of Detection (LOD) ~0.1 µg/mL (Estimated from similar HPLC methods)18 ng/spot (for a similar compound)[3]~0.5 µg/mL (Estimated from similar UV-Vis methods)[4]
Limit of Quantification (LOQ) ~0.4 µg/mL (Estimated from similar HPLC methods)54 ng/spot (for a similar compound)[3]~1.5 µg/mL (Estimated from similar UV-Vis methods)[4]
Accuracy (% Recovery) Typically >98%98.5-100.6% (for a similar compound)[5]Typically 98-102%
Precision (%RSD) < 2%< 2%[3]< 2%
Specificity High (good separation of this compound from other lichen compounds)Moderate to High (dependent on the mobile phase)Low (potential for interference from other UV-absorbing compounds)
Throughput Sequential analysis of samplesSimultaneous analysis of multiple samplesSequential analysis of samples
Cost High (instrumentation and solvent consumption)Moderate (lower solvent consumption than HPLC)Low (simple instrumentation)

Experimental Protocols

Detailed methodologies for each quantification technique are provided below to enable replication and cross-validation in your laboratory.

High-Performance Liquid Chromatography (HPLC)

This protocol is a widely cited method for the quantification of this compound in lichen extracts.

a. Sample Preparation:

  • Extract a known weight of dried and ground lichen thallus with a suitable solvent such as acetone or acetonitrile.[6]

  • Sonicate the mixture for 15-20 minutes and then filter the extract.

  • Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: Agilent 1200 Series HPLC with a Diode Array Detector (DAD) or a variable wavelength detector.[6]

  • Column: Eclipse XDB-C18, 5 µm, 4.6 x 150 mm.[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 1% phosphoric acid (82:18, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

c. Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 5, 10, 15, 20, 25 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

This method allows for the simultaneous analysis of multiple samples and is a cost-effective alternative to HPLC.

a. Sample and Standard Preparation:

  • Prepare lichen extracts as described for the HPLC method.

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetone).

  • Spot the samples and a series of this compound standards (e.g., 100 to 1000 ng/spot) onto the HPTLC plate.

b. HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[7]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 139:83:8, v/v/v).

  • Chamber: Twin-trough chamber with chamber saturation.

  • Development: Develop the plate up to a distance of 8 cm.

  • Densitometric Scanning: Scan the dried plate in absorbance-reflectance mode at 254 nm using a TLC scanner.

c. Quantification: Quantify the this compound content in the samples by comparing the peak areas of the sample spots with the calibration curve generated from the this compound standards.

UV-Visible Spectrophotometry

This is the simplest and most accessible method, but it is also the most susceptible to interference.

a. Sample and Standard Preparation:

  • Prepare a lichen extract as described for the HPLC method, ensuring the final solvent is suitable for UV-Vis analysis (e.g., methanol or ethanol).

  • Prepare a stock solution of this compound in the same solvent.

  • Prepare a series of standard solutions of this compound (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

b. Spectrophotometric Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 252 nm and 312 nm.[8]

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

c. Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample extracts from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the workflows for each of the described this compound quantification methods.

Atranorin_Quantification_Workflows cluster_hplc HPLC Workflow cluster_hptlc HPTLC-Densitometry Workflow cluster_uv UV-Vis Spectrophotometry Workflow hplc_start Sample Preparation (Extraction, Filtration) hplc_inject HPLC Injection hplc_start->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area vs. Calibration Curve) hplc_detect->hplc_quant hplc_end Result (this compound Concentration) hplc_quant->hplc_end hptlc_start Sample & Standard Application (Spotting on HPTLC Plate) hptlc_dev Chromatogram Development (Mobile Phase) hptlc_start->hptlc_dev hptlc_dry Plate Drying hptlc_dev->hptlc_dry hptlc_scan Densitometric Scanning (254 nm) hptlc_dry->hptlc_scan hptlc_quant Quantification (Spot Intensity vs. Calibration Curve) hptlc_scan->hptlc_quant hptlc_end Result (this compound Concentration) hptlc_quant->hptlc_end uv_start Sample & Standard Preparation (Dilution Series) uv_measure Absorbance Measurement (at λmax) uv_start->uv_measure uv_quant Quantification (Absorbance vs. Calibration Curve) uv_measure->uv_quant uv_end Result (this compound Concentration) uv_quant->uv_end

Caption: Workflows for this compound quantification.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the study.

  • HPLC offers the highest specificity and is the most robust method, making it ideal for complex samples and when high accuracy is paramount.

  • HPTLC-Densitometry provides a good balance between performance and cost, with the significant advantage of high throughput, making it suitable for screening large numbers of samples.

  • UV-Vis Spectrophotometry is a simple, rapid, and low-cost method suitable for preliminary or high-throughput screening of relatively pure samples, but it is prone to interference from other compounds that absorb at the same wavelength.

Researchers should carefully consider the trade-offs between specificity, throughput, and cost when selecting the most appropriate method for their this compound quantification needs. Cross-validation of results with a second method is recommended for critical applications.

References

Atranorin: A Natural Antimicrobial Compound Challenging Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antimicrobial efficacy of atranorin, a naturally occurring compound found in lichens, reveals its potential as a viable alternative to conventional antibiotics. This guide presents a comparative overview of this compound's performance against commercial antibiotics, supported by experimental data, detailed protocols, and visual representations of experimental workflows. This information is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antimicrobial agents.

Quantitative Comparison of Antimicrobial Efficacy

The antibacterial activity of this compound has been evaluated against a range of pathogenic bacteria and compared with commercial antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The following table summarizes the MIC values of this compound and several commercial antibiotics against common Gram-positive and Gram-negative bacteria as reported in various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

MicroorganismThis compound MIC (µg/mL)Commercial AntibioticCommercial Antibiotic MIC (µg/mL)Reference
Staphylococcus aureus64 - 128Erythromycin4 times more active than this compound[1]
Staphylococcus aureus-Gentamicin4 times more active than this compound[1]
Staphylococcus aureus-Levofloxacin2 times more active than this compound[1]
Staphylococcus aureus-Streptomycin-[1]
Methicillin-resistantStaphylococcus aureus (MRSA)64 - 128--[1]
Bacillus subtilis31Streptomycin7.81[1]
Escherichia coli>1000--[1]
Pseudomonas aeruginosa>1000--[1]

Note: A lower MIC value indicates greater antimicrobial efficacy. The data indicates that while this compound shows activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is limited in the cited studies. In some instances, commercial antibiotics demonstrated higher potency.[1]

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antimicrobial efficacy of compounds like this compound.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Reagents and Materials:

    • Prepare a sterile stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • Use sterile 96-well microtiter plates.

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.

  • Preparation of Reagents and Materials:

    • Prepare sterile Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

    • Prepare a stock solution of this compound at a known concentration.

  • Assay Procedure:

    • Uniformly spread the standardized bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

    • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

    • A positive control (a known antibiotic) and a negative control (the solvent used to dissolve this compound) should be included on each plate.

    • Allow the plates to stand for a period to permit diffusion of the substance into the agar.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Stock Solution E Create Serial Dilutions of this compound A->E B Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Wells with Bacteria B->F C Prepare Sterile 96-Well Plates & Broth D Dispense Broth into Wells C->D D->E E->F G Incubate Plate (37°C, 18-24h) F->G H Observe for Bacterial Growth G->H I Determine MIC (Lowest concentration with no growth) H->I

Broth Microdilution Method Workflow

Agar_Well_Diffusion_Workflow cluster_prep_agar Preparation cluster_assay_agar Assay cluster_results_agar Results A_agar Prepare this compound Solution F_agar Add this compound Solution to Wells A_agar->F_agar B_agar Prepare Bacterial Inoculum (0.5 McFarland) D_agar Inoculate Agar Surface with Bacteria B_agar->D_agar C_agar Prepare Sterile MHA Plates C_agar->D_agar E_agar Create Wells in Agar D_agar->E_agar E_agar->F_agar G_agar Incubate Plate (37°C, 18-24h) F_agar->G_agar H_agar Observe Zones of Inhibition G_agar->H_agar I_agar Measure Diameter of Inhibition Zones H_agar->I_agar

Agar Well Diffusion Method Workflow

References

A Comparative Analysis of Atranorin as a UV-B Protectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of atranorin, a naturally occurring lichen metabolite, with other common UV-B protectants. The following sections detail its performance based on experimental data, outline the methodologies used in these key experiments, and illustrate the cellular pathways involved in UV-B-induced skin damage.

Performance Comparison of UV-B Protectants

This compound's efficacy as a UV-B protectant has been evaluated in various in vitro studies. Its performance, particularly in terms of cell viability and membrane integrity of human keratinocytes (HaCaT cells) following UV-B exposure, is compared below with usnic acid, another lichen compound, and other commercially available UV filters.

Table 1: Effect of this compound and Usnic Acid on the Viability of UV-B Irradiated Human Keratinocytes (HaCaT Cells)

CompoundConcentration (µM)Cell Viability (%) vs. Irradiated Control
This compound 25~95%
50~90%
100~85%
200~75%
400~60%
800~40%
Usnic Acid 25~85%
50~70%
100~55%
200~40%
400~25%
800~15%
Data extrapolated from Varol et al., 2015. The study's figures suggest a dose-dependent cytotoxic effect for both compounds, which is partially mitigated under UV-B irradiation at lower concentrations, indicating some protective capacity. However, at higher concentrations, the inherent cytotoxicity becomes more pronounced.

Table 2: Effect of this compound and Usnic Acid on the Membrane Integrity of UV-B Irradiated HaCaT Cells (LDH Assay)

CompoundConcentration (µM)LDH Release (% of UV-B Control)
This compound 25-800Shows a dose-dependent increase in LDH release, indicating cytotoxicity. However, when combined with UV-B, the LDH release is comparatively lower than the compound alone at higher concentrations.[1][2]
Usnic Acid 25-800Exhibits a more significant dose-dependent increase in LDH release compared to this compound, suggesting higher cytotoxicity.[1][2]
Qualitative summary based on graphical data from Varol et al., 2015. UV-B irradiation alone caused a significant increase in LDH release (approx. 250% of non-irradiated control). Both lichen compounds also increased LDH release, indicating membrane damage.

Table 3: In Vitro UV Protection Factor (UV-PF) of this compound and Commercial UV Filters

CompoundUV Protection Factor (UV-PF)Critical Wavelength (λc)UV-A Protection Factor (UVA-PF)
This compound 1.7376 nm1.2
4-MBC (UV-B Filter) 13.1330 nm1.7
Avobenzone (UV-A Filter) 9.6379 nm107.5
Octocrylene (UV-A+UV-B Filter) 5.0339 nm1.8
Data from Nguyen et al., 2021.[3] This study highlights that while this compound provides broad-spectrum protection (indicated by a high critical wavelength), its overall UV protection factor is lower than the commercial filters tested.

Key Signaling Pathways in UV-B Induced Skin Damage

UV-B radiation triggers a complex cascade of cellular events, primarily initiating DNA damage and the generation of reactive oxygen species (ROS). These initial insults activate multiple signaling pathways that can lead to inflammation, premature aging (photoaging), and apoptosis (programmed cell death), which is a crucial mechanism to eliminate potentially cancerous cells. The diagram below illustrates the key pathways involved.

UVB_Signaling_Pathways cluster_skin Cellular Response UVB UV-B Radiation Skin Keratinocyte UVB->Skin DNA_Damage DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage Direct Absorption ROS Reactive Oxygen Species (ROS) Skin->ROS Indirectly via Photosensitizers p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Repair DNA Repair p53->Repair AP1 AP-1 Activation MAPK->AP1 MMPs MMPs Expression (Collagen Degradation) AP1->MMPs Photoaging Photoaging MMPs->Photoaging Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: UV-B induced signaling cascade in keratinocytes.

Experimental Protocols and Workflows

The validation of UV-B protectants relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

Experimental Workflow for In Vitro UV-B Protectant Validation

The following diagram outlines the typical workflow for assessing the efficacy and cytotoxicity of a potential UV-B protective compound using a keratinocyte cell line.

Experimental_Workflow cluster_assays Endpoint Assays start Start culture Culture HaCaT Keratinocytes start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with this compound (and other compounds) seed->treat irradiate Expose to UV-B (or No UV-B Control) treat->irradiate incubate Incubate for 24-48h irradiate->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh dapi DAPI Staining (Apoptosis) incubate->dapi analyze Data Analysis and Comparison mtt->analyze ldh->analyze dapi->analyze end End analyze->end

Caption: Workflow for testing UV-B protective compounds.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound or other test compounds for a predetermined period (e.g., 24 or 48 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.

    • UV-B Irradiation: For photoprotection studies, expose the treated cells to a specific dose of UV-B radiation.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Cell viability is expressed as a percentage relative to the control group.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of color is proportional to the amount of LDH released.

  • Protocol:

    • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Supernatant Collection: After the incubation period, collect 100 µL of the culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Calculation: Cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (spontaneous release) and maximum release (cells lysed with a detergent).

Apoptosis Detection (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.

  • Principle: In healthy cells, DAPI staining shows a uniformly stained, round nucleus. In apoptotic cells, the chromatin condenses and the nucleus fragments, leading to brightly stained, condensed, or fragmented nuclei.

  • Protocol:

    • Cell Culture on Coverslips: Grow HaCaT cells on coverslips in a multi-well plate and treat them as described previously (steps 1-3 of the MTT assay).

    • Fixation: After treatment, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes on ice.

    • DAPI Staining: Stain the cells with DAPI solution (e.g., 300 nM in PBS) for 15 minutes at room temperature in the dark.

    • Washing: Wash the cells several times with PBS.

    • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope with a UV filter.

    • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several fields of view.

In Vitro Sun Protection Factor (SPF) Determination

This spectrophotometric method provides an in vitro estimation of a product's SPF.

  • Principle: The absorbance of a thin film of the test product is measured across the UV spectrum (290-400 nm). The SPF is then calculated using the erythemal effectiveness spectrum and the solar spectral irradiance.

  • Protocol:

    • Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 0.2 mg/mL).

    • Spectrophotometric Analysis: Using a UV-Vis spectrophotometer, measure the absorbance of the solution from 290 to 400 nm at 1 nm intervals, using the solvent as a blank.

    • SPF Calculation: The SPF is calculated using the Mansur equation: SPF = CF × Σ (from 290 to 320 nm) [EE(λ) × I(λ) × Abs(λ)] Where:

      • CF = Correction Factor (a constant, typically 10)

      • EE(λ) = Erythemal effect spectrum at wavelength λ

      • I(λ) = Solar intensity spectrum at wavelength λ

      • Abs(λ) = Absorbance of the sample at wavelength λ The values for EE(λ) × I(λ) are standardized constants.

Conclusion

The available data indicates that this compound possesses broad-spectrum UV-absorbing properties. However, its in vitro UV protection factor appears to be modest compared to commercially available synthetic sunscreens.[3] Furthermore, studies on human keratinocytes have shown that this compound exhibits dose-dependent cytotoxicity, which may limit its application in skincare products.[1][2] While it shows some protective effects against UV-B induced damage at lower concentrations, its inherent toxicity at higher concentrations is a significant concern. Further research is needed to fully elucidate its mechanism of action and to explore potential modifications that could enhance its photoprotective efficacy while reducing its cytotoxic effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Atranorin are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals working with this lichen-derived metabolite.

This compound, a widely studied depside from lichens, is recognized for its diverse biological activities. However, its handling requires strict adherence to safety protocols due to its potential as a skin sensitizer. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid, crystalline form, a comprehensive PPE strategy is paramount to prevent skin contact and inhalation. The primary hazard associated with this compound is its potential to cause an allergic skin reaction.[1]

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential sensitization. While specific permeation data for this compound is not available, nitrile gloves offer good general protection against solid chemicals and are a standard in many laboratories.
Body Protection Laboratory coatTo protect skin and clothing from spills and contamination.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles of solid this compound or splashes of solutions.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation.A dust mask (e.g., N95) may be considered when handling larger quantities of solid this compound to minimize inhalation of dust particles. Always work in a well-ventilated area or a chemical fume hood.

Important Note on Glove Selection: The Safety Data Sheet for this compound indicates that no specific glove material has been tested for resistance. Therefore, it is crucial to select high-quality chemical-resistant gloves and to change them immediately if they become contaminated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination when working with this compound. The following diagram outlines the key steps from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don appropriate PPE prep_area Prepare work area (e.g., fume hood) prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials handling_weigh Weigh solid this compound prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_experiment Perform experimental procedures handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate work surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to regulations cleanup_waste->cleanup_dispose post_ppe Doff PPE correctly cleanup_dispose->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

While specific experimental protocols will vary depending on the research, the following general procedures should be followed when handling this compound.

Weighing Solid this compound:
  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Handle the container of solid this compound with care to minimize the generation of dust.

  • After weighing, carefully transfer the solid to the reaction vessel.

  • Clean the spatula and any other utensils used immediately after use.

Preparing this compound Solutions:
  • This compound is soluble in organic solvents such as chloroform and DMSO.

  • Add the solvent to the weighed solid this compound in a suitable container within a chemical fume hood.

  • Cap the container and mix gently until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures
Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Solutions Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, weighing boats) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated solid hazardous waste container immediately after handling or if contamination is suspected.

General Disposal Guidelines:

  • Never dispose of this compound or its solutions down the drain or in regular trash.

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.